1-methyl-1H-pyrazole-4-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAVKKQKMLINOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588677 | |
| Record name | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288148-34-5 | |
| Record name | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrazole-4-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride from 1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride, a key reagent in the development of various pharmaceutical compounds. The document details the established synthetic route starting from 1-methyl-1H-pyrazole, presenting a thorough experimental protocol, quantitative data, and a visual representation of the reaction workflow. This guide is intended to equip researchers and professionals in drug development with the necessary information for the successful preparation of this important building block.
Introduction
This compound is a valuable intermediate in organic synthesis, notably utilized in the preparation of glucocorticoid receptor modulators and other pharmacologically active molecules.[1] Its structural motif is a recurring feature in a variety of compounds investigated for diverse therapeutic applications. The synthesis of this sulfonyl chloride derivative from the readily available 1-methyl-1H-pyrazole is a crucial transformation for medicinal chemists. This guide focuses on the direct chlorosulfonation method, a common and effective approach for this conversion.
Synthetic Pathway
The primary method for the synthesis of this compound from 1-methyl-1H-pyrazole involves an electrophilic aromatic substitution reaction using chlorosulfonic acid. In this reaction, the pyrazole ring is functionalized at the C4 position with a sulfonyl chloride group.
Reaction Scheme
The overall chemical transformation can be depicted as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following detailed experimental protocol is based on established literature procedures.[1]
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-methyl-1H-pyrazole | 82.10 | 100 g | 1.18 mol |
| Chlorosulfonic Acid | 116.52 | 325 mL (567 g) | 4.84 mol |
| Crushed Ice | - | As needed | - |
| Cold Water | - | As needed | - |
3.2. Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Ice bath.
-
Heating mantle.
-
Vacuum filtration apparatus (e.g., Büchner funnel and flask).
-
Standard laboratory glassware.
3.3. Procedure
-
Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask with chlorosulfonic acid (325 mL, 4.84 mol).
-
Cooling: Cool the chlorosulfonic acid to 0 °C using an ice bath.
-
Addition of Starting Material: Under a nitrogen atmosphere, slowly add 1-methyl-1H-pyrazole (100 g, 1.18 mol) dropwise to the stirred chlorosulfonic acid. Maintain the temperature at 0 °C during the addition.
-
Heating: After the addition is complete, heat the reaction mixture to reflux at 110 °C for 3 hours.
-
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with continuous stirring.
-
Precipitation and Filtration: A white solid product will precipitate. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water.
-
Drying: Dry the product under vacuum to obtain this compound.
3.4. Workflow Diagram
Caption: Experimental workflow for the synthesis.
Results and Data
The synthesis yields a white solid product which can often be used in subsequent reactions without further purification.[1]
4.1. Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| This compound | C₄H₅ClN₂O₂S | 180.61 | 72.2 g | 33% |
4.2. Characterization
While the cited protocol suggests the product is often used without further purification, for rigorous applications, characterization using standard analytical techniques is recommended. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity. For a similar compound, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the 1H NMR spectrum shows characteristic singlets for the methyl groups.[2]
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride functional group stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety Considerations
-
Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The quenching step is highly exothermic and should be performed with extreme caution by slowly adding the reaction mixture to a large excess of ice.
-
The reaction should be conducted under an inert atmosphere (nitrogen) to prevent side reactions with atmospheric moisture.
Conclusion
The synthesis of this compound from 1-methyl-1H-pyrazole via chlorosulfonation is a well-established and reproducible method. This guide provides a detailed protocol and the expected yield, offering a solid foundation for researchers in the field of medicinal chemistry and drug development. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis. The resulting sulfonyl chloride is a versatile building block for the creation of novel molecules with potential therapeutic value.
References
An In-depth Technical Guide to 1-methyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methyl-1H-pyrazole-4-sulfonyl chloride, a key reagent in synthetic chemistry. This document outlines its chemical identity, physical and chemical properties, a detailed synthesis protocol, and essential safety and handling information.
Chemical Identity and Properties
This compound is a heterocyclic building block utilized in the synthesis of more complex molecules, notably as a reagent in the preparation of benzoindazoles which act as glucocorticoid receptor modulators[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂O₂S | [2] |
| Molecular Weight | 180.61 g/mol | [2][3] |
| CAS Number | 288148-34-5 | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 89.04 °C (Predicted) | [4] |
| Boiling Point | 295.7 ± 13.0 °C (Predicted) | [2] |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [2][5] |
| Flash Point | 174.066 °C (Predicted) | [2] |
| Water Solubility | 9432.14 mg/L (Predicted) | [4] |
| InChI Key | RDAVKKQKMLINOH-UHFFFAOYSA-N | |
| SMILES | Cn1cc(cn1)S(Cl)(=O)=O |
Synthesis Protocol
The following section details a common experimental procedure for the synthesis of this compound from 1-methyl-1H-pyrazole.
Experimental Methodology:
The synthesis involves the chlorosulfonation of 1-methyl-1H-pyrazole.
-
Step 1: Reaction Setup
-
1-Methyl-1H-pyrazole (100 g, 1.18 mol) is slowly added dropwise to chlorosulfonic acid (325 mL, 4.84 mol) at 0 °C under a nitrogen atmosphere with continuous stirring[1].
-
-
Step 2: Reflux
-
The reaction mixture is then heated to reflux at 110 °C for 3 hours[1].
-
-
Step 3: Quenching and Precipitation
-
Step 4: Isolation and Purification
-
Step 5: Drying
Below is a workflow diagram illustrating the synthesis process.
Caption: Synthesis Workflow Diagram.
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling to avoid exposure.
GHS Hazard Information:
Table 2: Precautionary Statements
| Category | Code | Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray[5][6]. |
| P264 | Wash skin thoroughly after handling[5][6]. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[5][6]. | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[5][6]. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower[6][7]. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[5]. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5][6]. | |
| P310 | Immediately call a POISON CENTER or doctor/physician[8]. | |
| Storage | P405 | Store locked up[5][6]. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant[5][6]. |
Handling and Storage Recommendations:
-
Handle in a well-ventilated area, preferably under a chemical fume hood[5][6].
-
Wear suitable protective clothing, including gloves and eye/face protection[5][6].
-
Avoid contact with skin and eyes[5].
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[5][6].
-
Protect from moisture as it reacts violently with water[6][7].
-
Incompatible materials include water, bases, and oxidizing agents[6][7].
Spectral Data
While specific spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are not provided in this guide, they are essential for confirming the identity and purity of the synthesized compound. Researchers can obtain this information from various chemical suppliers or through their own analytical characterization[9][10].
This guide serves as a foundational resource for professionals working with this compound. For further information, consulting the referenced safety data sheets and chemical literature is highly recommended.
References
- 1. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 1-Methyl-1H-pyrazole-5-sulfonyl chloride | C4H5ClN2O2S | CID 22472621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (288148-34-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 288148-34-5|this compound|BLD Pharm [bldpharm.com]
- 10. 288148-34-5 | this compound | Sulfonyl Chlorides | Ambeed.com [ambeed.com]
An In-depth Technical Guide to 1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS: 288148-34-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-pyrazole-4-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its pyrazole core and reactive sulfonyl chloride functional group make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. It is characterized by the presence of a methyl-substituted pyrazole ring with a sulfonyl chloride group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 288148-34-5 | |
| Molecular Formula | C4H5ClN2O2S | [1] |
| Molecular Weight | 180.61 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 46-48 °C | |
| Boiling Point | 295.7 ± 13.0 °C (Predicted) | |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; soluble in polar organic solvents such as dichloromethane, ethanol, and ether. | [2] |
| SMILES | Cn1cc(cn1)S(Cl)(=O)=O | [1] |
| InChI | 1S/C4H5ClN2O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3 | [1] |
Synthesis
The synthesis of this compound is typically achieved through the reaction of 1-methyl-1H-pyrazole with chlorosulfonic acid.
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
1-methyl-1H-pyrazole (1.0 eq)
-
Chlorosulfonic acid (approx. 4.1 eq)
-
Crushed ice
-
Cold water
-
Nitrogen atmosphere
Procedure:
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, cool chlorosulfonic acid to 0 °C.
-
Slowly add 1-methyl-1H-pyrazole dropwise to the cooled chlorosulfonic acid while maintaining the temperature at 0 °C with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux at 110 °C for 3 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker containing crushed ice with continuous stirring.
-
A white solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with cold water.
-
Dry the product under vacuum to yield this compound. The product can often be used in subsequent reactions without further purification.
Synthesis workflow for this compound.
Applications in Drug Discovery
The reactivity of the sulfonyl chloride group allows for the facile synthesis of sulfonamides, which are a prominent class of compounds in medicinal chemistry. This compound serves as a key reagent in the preparation of compounds targeting various biological pathways.
Synthesis of Sulfonamide Derivatives
The primary application of this compound is in the synthesis of N-substituted pyrazole sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (1.0-1.2 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (1.5-2.0 eq)
-
Water
-
Sodium sulfate
Procedure:
-
Dissolve the substituted amine in dichloromethane.
-
Add diisopropylethylamine to the solution at room temperature (25-30 °C).
-
Add a solution of this compound in dichloromethane dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer.
-
Dry the organic layer over sodium sulfate and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography to yield the pure N-(substituted)-1-methyl-1H-pyrazole-4-sulfonamide.
General workflow for the synthesis of sulfonamide derivatives.
Glucocorticoid Receptor Modulators
This compound is used as a reagent in the preparation of benzoindazoles, which have been identified as modulators of the glucocorticoid receptor (GR).[4] The glucocorticoid receptor is a key regulator of inflammatory responses, and its modulation is a therapeutic strategy for a range of inflammatory diseases.
Glucocorticoids diffuse across the cell membrane and bind to the glucocorticoid receptor in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the GR into the nucleus. In the nucleus, the GR dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression. This modulation of gene expression underlies the anti-inflammatory effects of glucocorticoids.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]
Technical Guide: Spectroscopic Analysis of 1-methyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the key chemical intermediate, 1-methyl-1H-pyrazole-4-sulfonyl chloride. Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide also includes a detailed experimental protocol for the synthesis of the title compound, providing a comprehensive resource for researchers.
Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from known spectral data of analogous compounds, including pyrazole derivatives and sulfonyl chlorides.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 | Singlet | H-5 (pyrazole ring) |
| ~8.0 | Singlet | H-3 (pyrazole ring) |
| ~4.0 | Singlet | N-CH₃ (methyl group) |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-5 (pyrazole ring) |
| ~135 | C-3 (pyrazole ring) |
| ~120 | C-4 (pyrazole ring) |
| ~40 | N-CH₃ (methyl group) |
Solvent: CDCl₃
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150-3100 | Medium | C-H stretching (aromatic) |
| ~3000-2950 | Medium | C-H stretching (aliphatic) |
| ~1550-1500 | Medium | C=N stretching (pyrazole ring) |
| ~1380-1360 | Strong | Asymmetric SO₂ stretching |
| ~1190-1170 | Strong | Symmetric SO₂ stretching |
| ~850-800 | Strong | C-H out-of-plane bending |
| ~600-550 | Strong | S-Cl stretching |
Sample Preparation: KBr pellet or Nujol mull
Experimental Protocols
This section details the synthetic procedure for this compound and the general methodologies for acquiring NMR and IR spectra.
Synthesis of this compound
A common synthetic route involves the chlorosulfonation of 1-methyl-1H-pyrazole.[1]
Materials:
-
1-methyl-1H-pyrazole
-
Chlorosulfonic acid
-
Crushed ice
-
Water (cold)
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, and under a nitrogen atmosphere, cool chlorosulfonic acid to 0 °C.
-
Slowly add 1-methyl-1H-pyrazole dropwise to the cooled chlorosulfonic acid while maintaining the temperature at 0 °C.
-
After the addition is complete, gradually heat the reaction mixture to 110 °C and maintain it at this temperature for 3 hours.
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
A white solid will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Dry the product under vacuum to yield this compound.
NMR Spectroscopy
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm). A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and spectral analysis of this compound.
Caption: Experimental workflow for synthesis and analysis.
Caption: Relationship between spectral data and structure.
References
Solubility Profile of 1-methyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-1H-pyrazole-4-sulfonyl chloride, a key reagent in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. Due to the limited availability of public quantitative solubility data, this document focuses on providing detailed experimental protocols for both qualitative and quantitative solubility determination. This allows researchers to ascertain the solubility of this compound in various organic solvents pertinent to their specific applications.
Introduction
This compound is a sulfonyl chloride derivative of methylpyrazole. It serves as a crucial building block in the synthesis of a variety of compounds, including those with potential therapeutic applications such as glucocorticoid receptor modulators.[1] The solubility of this reagent in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic processes. An understanding of its solubility profile is therefore essential for optimizing reaction conditions and ensuring reproducible outcomes in a laboratory setting. This guide collates available qualitative solubility information and presents robust experimental methodologies for determining the solubility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below:
| Property | Value |
| Molecular Formula | C₄H₅ClN₂O₂S[2][3] |
| Molecular Weight | 180.61 g/mol [3] |
| Appearance | White crystalline solid[2] |
| Reactivity | Reacts with water and is incompatible with bases.[4] |
Solubility Profile
Publicly available quantitative solubility data for this compound is scarce. However, qualitative descriptions and its use in certain solvents in synthetic procedures provide insights into its solubility.
Qualitative Solubility Data
The compound is reported to be soluble in several organic solvents. It is insoluble in water and may react with it.[2][4]
| Solvent | Chemical Formula | Solubility (Qualitative) |
| Dichloromethane | CH₂Cl₂ | Soluble[2] |
| Ethanol | C₂H₅OH | Soluble[2] |
| Diethyl Ether | (C₂H₅)₂O | Soluble[2] |
| Water | H₂O | Insoluble, reacts[2][4] |
Experimental Protocols for Solubility Determination
The following protocols can be employed to determine the solubility of this compound in a solvent of interest.
Qualitative Solubility Assessment (Rapid Method)
This method provides a quick assessment of whether the compound is soluble, partially soluble, or insoluble in a particular solvent.
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the selected anhydrous organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
-
-
Analysis of the Saturated Solution:
-
Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass dish or vial).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the container with the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
The solubility can then be expressed in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the dissolved solid by the volume of the solvent used to create the saturated solution.
-
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
References
molecular structure and formula of 1-methyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-methyl-1H-pyrazole-4-sulfonyl chloride, a key building block in the development of novel therapeutics.
Molecular Structure and Formula
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl chloride group at the 4-position.
Molecular Formula: C₄H₅ClN₂O₂S[1][2]
Molecular Weight: 180.61 g/mol [2]
SMILES: CN1C=C(C=N1)S(=O)(=O)Cl
Chemical Structure Diagram
Caption: Molecular structure of this compound.
Physicochemical and Spectral Data
| Property | Value | Reference Analog Data (1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride) |
| Physical State | Solid | Pale yellow solid |
| Density | 1.6 g/cm³ (Predicted) | - |
| Boiling Point | 295.7 °C (Predicted) | - |
| Flash Point | 174.066 °C (Predicted) | - |
| ¹H NMR (CDCl₃, ppm) | Not available | 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)[3] |
| ¹³C NMR (CDCl₃, ppm) | Not available | Not available |
| IR (cm⁻¹) | Not available | Not available |
| Mass Spectrum | Not available | Not available |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of pyrazole-4-sulfonyl chlorides has been reported, which can be adapted for the preparation of the title compound.[3]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add chloroform.
-
Addition of Chlorosulfonic Acid: Cool the flask to 0°C using an ice bath and slowly add chlorosulfonic acid to the stirred chloroform.
-
Addition of Pyrazole: To this solution, add 1-methyl-1H-pyrazole dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, raise the temperature to 60°C and continue stirring for 10 hours.
-
Addition of Thionyl Chloride: Add thionyl chloride to the reaction mixture at 60°C over a period of 20 minutes and continue stirring for an additional 2 hours.
-
Work-up: Cool the reaction mixture to 0-10°C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly as modulators of the glucocorticoid receptor and inhibitors of N-acylethanolamine acid amidase (NAAA).
Glucocorticoid Receptor (GR) Modulators
Derivatives of this compound are utilized in the preparation of benzoindazoles, which act as glucocorticoid receptor modulators.[4] The glucocorticoid receptor is a ligand-activated transcription factor that plays a critical role in regulating inflammation, metabolism, and the immune response.[5][6] Selective modulation of GR is a key strategy in developing anti-inflammatory drugs with reduced side effects.[7]
Simplified Glucocorticoid Receptor Signaling Pathway:
Caption: Overview of the glucocorticoid receptor signaling pathway.
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
Pyrazole sulfonamides, synthesized from this compound, have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA).[1][2] NAAA is a cysteine hydrolase responsible for the degradation of N-acylethanolamines, including the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[8] Inhibition of NAAA increases the endogenous levels of PEA, thereby exerting anti-inflammatory and analgesic effects.[2] This makes NAAA an attractive target for the development of novel anti-inflammatory therapies.[1][8]
NAAA-Mediated Signaling and Inhibition:
Caption: Mechanism of NAAA inhibition by pyrazole sulfonamides.
Safety and Handling
This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]
- 5. Modulating glucocorticoid receptor actions in physiology and pathology: Insights from coregulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and development of glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole Sulfonyl Chlorides
For Immediate Release
Leverkusen, Germany – December 27, 2025 – This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyrazole sulfonyl chlorides, a class of chemical intermediates that have become pivotal in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth chemical insights, detailed experimental protocols, and a historical perspective on these vital compounds.
A Historical Overview: From Knorr's Discovery to Modern Medicinal Chemistry
The story of pyrazole sulfonyl chlorides begins with the foundational discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr first synthesized and named pyrazole.[1][2][3] Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole compound. These pioneering efforts laid the groundwork for the exploration of pyrazole chemistry.
While the exact date of the first synthesis of a pyrazole sulfonyl chloride is not clearly documented in a single seminal publication, the development of this class of compounds can be understood as a confluence of advancements in pyrazole chemistry and the broader field of organic sulfonation reactions. Throughout the early 20th century, methods for the sulfonation of various aromatic compounds were established. It is the subsequent application of these techniques to the pyrazole nucleus that gave rise to pyrazole sulfonic acids and their corresponding sulfonyl chlorides.
The true significance of pyrazole sulfonyl chlorides emerged with their application in medicinal chemistry. The discovery that the sulfonamide functional group (-SO₂NH₂) possessed potent antibacterial properties, famously initiated by the work of Domagk, Mietzsch, and Klarer in the 1930s, spurred the synthesis of a vast array of sulfonamide-containing compounds. The combination of the versatile pyrazole scaffold with the pharmacologically active sulfonamide group, readily accessible through the corresponding pyrazole sulfonyl chloride, proved to be a particularly fruitful strategy in drug design. This led to the development of numerous therapeutic agents, with applications in anti-inflammatory, anticancer, and antimicrobial therapies.[4]
A landmark achievement in the application of pyrazole sulfonyl chlorides is the synthesis of Celecoxib, a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[5][6][7] The synthesis of Celecoxib prominently features a pyrazole sulfonyl chloride intermediate, highlighting the industrial and medicinal importance of this class of compounds.
Synthetic Methodologies: The Chlorosulfonation of Pyrazoles
The most common and direct method for the preparation of pyrazole sulfonyl chlorides is the electrophilic substitution reaction of a pyrazole with a sulfonating agent, followed by chlorination.
A widely employed reagent for this transformation is chlorosulfonic acid (ClSO₃H).[4] The reaction typically involves the treatment of the pyrazole substrate with an excess of chlorosulfonic acid. In many modern procedures, thionyl chloride (SOCl₂) is added to the reaction mixture to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride, thereby improving the yield and preventing the accumulation of the sulfonic acid byproduct.[4]
The following sections provide a detailed experimental protocol for the synthesis of a key pyrazole sulfonyl chloride intermediate used in the production of Celecoxib.
Experimental Protocol: Synthesis of 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride
This protocol is adapted from the synthetic route to Celecoxib.[8]
Step 1: Synthesis of 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic Acid (10)
-
Materials:
-
1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione (8) (51.4 g, 0.223 mol)
-
4-Hydrazinobenzenesulfonic acid (9) (42 g, 0.22 mol)
-
Ethanol (450 mL)
-
6 N Hydrochloric acid (74 mL, 0.446 mol)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Diisopropylether
-
-
Procedure:
-
To a stirred solution of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (8) in ethanol, add 4-hydrazinobenzenesulfonic acid (9) and 6 N hydrochloric acid.
-
Heat the mixture to reflux and stir for 8 hours.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Take up the residue with ethyl acetate and wash with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate in vacuo to yield an oil.
-
Crystallize the oil from 300 mL of diisopropylether to obtain the pyrazole sulfonic acid 10.
-
Step 2: Synthesis of 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride (11)
-
Materials:
-
4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic Acid (10) (43 g, 0.11 mol)
-
Dichloromethane (250 mL)
-
Phosphorus pentachloride (PCl₅) (34.2 g, 0.168 mol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Cyclohexane
-
-
Procedure:
-
To a suspension of the sulfonic acid (10) in dichloromethane, add phosphorus pentachloride in portions.
-
To the resulting solution, add DMF.
-
Stir the mixture at reflux for 8 hours.
-
Concentrate the mixture in vacuo.
-
To the residue, add water and extract twice with ethyl acetate.
-
Dry the combined organic layers over MgSO₄ and evaporate to dryness.
-
Crystallize the residue from cyclohexane to yield the product as a white solid.
-
Quantitative Data
| Compound | Starting Material (g) | Reagent (g) | Solvent (mL) | Yield (g) | Yield (%) | Melting Point (°C) |
| 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonic Acid (10) | 51.4 (Dione 8) | 42 (Hydrazine 9) | 450 (Ethanol) | 70.12 | >80 | Not reported |
| 4-(5-p-Methylphenyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonyl Chloride (11) | 43 (Sulfonic Acid 10) | 34.2 (PCl₅) | 250 (Dichloromethane) | 34.2 | 77 | 97-98 |
Application in Drug Development: The Mechanism of Celecoxib
Pyrazole sulfonyl chlorides are crucial intermediates in the synthesis of a variety of pharmaceuticals. A prime example is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][9]
The COX-2 Signaling Pathway and Celecoxib's Mechanism of Action
Inflammation, pain, and fever are physiological responses mediated by prostaglandins. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[7][10]
Celecoxib's therapeutic effect stems from its selective inhibition of COX-2.[6][7] By blocking the active site of the COX-2 enzyme, Celecoxib prevents the conversion of arachidonic acid to prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins.[11][12] This selective inhibition allows Celecoxib to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Experimental Workflow for Synthesis and Application
The journey from a pyrazole starting material to a biologically active sulfonamide involves a series of well-defined steps, as illustrated in the following workflow.
Conclusion
From their conceptual origins in the late 19th century to their central role in modern drug development, pyrazole sulfonyl chlorides have proven to be a versatile and indispensable class of chemical intermediates. Their synthesis, primarily through the chlorosulfonation of pyrazoles, is a robust and well-established process. The successful development of drugs like Celecoxib underscores the power of leveraging the pyrazole scaffold in conjunction with the sulfonamide functional group. As medicinal chemistry continues to evolve, the rich history and synthetic utility of pyrazole sulfonyl chlorides will undoubtedly continue to inspire the discovery of new and innovative therapeutic agents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 11. ClinPGx [clinpgx.org]
- 12. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 1-Methyl-1H-pyrazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-pyrazole-4-sulfonyl chloride core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural and electronic properties have been exploited to develop potent and selective modulators of various enzymes and signaling pathways implicated in a wide range of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, key applications, quantitative biological data, and experimental methodologies related to this important chemical entity.
Synthesis of this compound and its Derivatives
The parent compound, this compound, is typically synthesized by the direct chlorosulfonation of 1-methyl-1H-pyrazole. This electrophilic substitution reaction provides the key intermediate for the generation of a library of sulfonamide derivatives through reaction with a variety of primary and secondary amines.
General Experimental Protocol for the Synthesis of this compound
1-Methyl-1H-pyrazole is added dropwise to an excess of chlorosulfonic acid at 0°C under an inert atmosphere. The reaction mixture is then heated to reflux (approximately 110°C) for several hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice with vigorous stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.[1]
General Experimental Protocol for the Synthesis of Pyrazole-4-sulfonamide Derivatives
To a solution of an appropriate amine in a suitable solvent such as dichloromethane or tetrahydrofuran, a base (e.g., triethylamine or diisopropylethylamine) is added. This compound (or a related pyrazole-4-sulfonyl chloride) is then added portion-wise at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then typically washed with water, and the organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the desired sulfonamide derivative.[2][3]
Key Medicinal Chemistry Applications
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections detail their application as anticancer agents, kinase inhibitors, N-acylethanolamine acid amidase (NAAA) inhibitors, anti-inflammatory agents, and carbonic anhydrase inhibitors.
Anticancer Activity
Pyrazole sulfonamides have emerged as a promising class of anticancer agents, exhibiting antiproliferative activity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis through various signaling pathways.
Several studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins.[2][4][5] An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 disrupts the mitochondrial membrane potential, leading to the activation of caspases and subsequent programmed cell death.[5][6]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast) | 3.9 - 35.5 | [7] |
| Pyrazole-4-sulfonamide Derivatives | U937 (Leukemia) | Varies | [3][8][9] |
| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 6.45 - 14.97 | [2] |
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the pyrazole sulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Kinase Inhibition: LRRK2 Inhibitors
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a common cause of familial Parkinson's disease. The 1H-pyrazole scaffold has been utilized to develop potent and selective inhibitors of LRRK2 kinase activity.
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Inhibition of LRRK2 kinase activity is a promising therapeutic strategy for Parkinson's disease.
| Compound Class | Target | IC50 (nM) | Cellular EC50 (µM) | Reference |
| 1H-Pyrazole Biaryl Sulfonamides | GS-LRRK2 | 15 | 2.1 | [10] |
-
The LRRK2 enzyme, a peptide substrate, and ATP are prepared in a kinase buffer.
-
The test compound (inhibitor) is added to the reaction mixture at various concentrations.
-
The kinase reaction is initiated and incubated at room temperature.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader, and the IC50 value is determined.[11]
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
NAAA is a lysosomal enzyme that hydrolyzes the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA). Inhibitors of NAAA are being investigated for the treatment of pain and inflammation. Pyrazole sulfonamides have been identified as a novel class of non-covalent NAAA inhibitors.
NAAA degrades PEA, which is an endogenous ligand for the nuclear receptor PPAR-α. By inhibiting NAAA, the levels of PEA increase, leading to the activation of PPAR-α and the subsequent downregulation of pro-inflammatory gene expression.[1][12][13]
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | h-NAAA | 0.042 - 1.09 | [12] |
-
Recombinant human NAAA enzyme is diluted in an appropriate assay buffer (pH 4.5).
-
The test inhibitor is added to the enzyme solution in a 96-well plate.
-
The mixture is pre-incubated to allow for inhibitor binding.
-
A fluorogenic substrate, such as N-(4-methylcoumarin-7-yl) palmitamide (PAMCA), is added to initiate the reaction.
-
The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
IC50 values are calculated from the dose-response curves.[14][15][16]
Anti-inflammatory Activity: COX Inhibition
Certain pyrazole-containing compounds, most notably Celecoxib, are well-known for their anti-inflammatory properties, which are mediated through the selective inhibition of cyclooxygenase-2 (COX-2). While not directly derived from this compound, the pyrazole scaffold is central to their activity.
COX-2 is an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 reduces the production of these pro-inflammatory molecules.[17][18][19][20]
Carbonic Anhydrase Inhibition
Sulfonamide-bearing pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.
| Compound Class | Target | Ki (nM) | Reference |
| Sulfonamide-bearing pyrazolones | hCA I | 18.03 - 75.54 | [6] |
| Sulfonamide-bearing pyrazolones | hCA II | 24.84 - 85.42 | [6] |
-
A stopped-flow instrument is used to measure the CA-catalyzed CO2 hydration activity.
-
The assay mixture contains a buffer (e.g., Tris-HCl), a pH indicator (e.g., p-nitrophenol), the CA enzyme, and the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of CO2-saturated water.
-
The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the enzymatic reaction.
-
Inhibition constants (Ki) are determined by analyzing the reaction rates at different inhibitor concentrations.[21][22][23]
Conclusion
The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent and selective inhibitors for a variety of biological targets. The applications in oncology, neurodegenerative diseases, and inflammatory conditions highlight the broad therapeutic potential of this chemical class. Future research will likely continue to expand the utility of this versatile scaffold in the ongoing quest for new and improved medicines.
References
- 1. Targeting NAAA counters dopamine neuron loss and symptom progression in mouse models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Insights Into the Prognostic Value and Immunological Role of NAAA in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 16. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Celecoxib - Wikipedia [en.wikipedia.org]
- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 21. benchchem.com [benchchem.com]
- 22. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
The Pyrazole Sulfonamide Scaffold: A Comprehensive Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole sulfonamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the biological significance of this scaffold, focusing on its role in the development of therapeutic agents. By combining the structural features of a pyrazole ring and a sulfonamide group, this scaffold has given rise to a diverse array of compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document will delve into the quantitative data supporting these activities, detail key experimental protocols for their evaluation, and visualize the intricate signaling pathways through which these compounds exert their effects.
Anticancer Activity
Pyrazole sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various pyrazole sulfonamide derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Pyridine Sulfonamide-Pyrazole Hybrids | |||
| Compound 3 | HCT-116 (Colon) | 45.88 | [1] |
| HT-29 (Colon) | 28.27 | [1] | |
| SW-620 (Colon) | 16.57 | [1] | |
| Compound 11 | HCT-116 (Colon) | 25.01 | [1] |
| HT-29 (Colon) | 8.99 | [1] | |
| SW-620 (Colon) | 3.27 | [1] | |
| Series 2: Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides | |||
| MM129 | HeLa (Cervical) | 0.17 - 1.15 | [5] |
| HCT 116 (Colon) | 0.17 - 1.15 | [5] | |
| PC-3 (Prostate) | 0.17 - 1.15 | [5] | |
| BxPC-3 (Pancreatic) | 0.17 - 1.15 | [5] | |
| MM130 | HeLa (Cervical) | 0.17 - 1.15 | [5] |
| HCT 116 (Colon) | 0.17 - 1.15 | [5] | |
| PC-3 (Prostate) | 0.17 - 1.15 | [5] | |
| BxPC-3 (Pancreatic) | 0.17 - 1.15 | [5] | |
| MM131 | HeLa (Cervical) | 0.17 - 1.15 | [5] |
| HCT 116 (Colon) | 0.17 - 1.15 | [5] | |
| PC-3 (Prostate) | 0.17 - 1.15 | [5] | |
| BxPC-3 (Pancreatic) | 0.17 - 1.15 | [5] | |
| Series 3: Dihydropyrazole Sulfonamides | |||
| Compound 4b | SW620 (Colon) | 0.86 | [6] |
| Celecoxib | SW620 (Colon) | 1.29 | [6] |
| Series 4: Pyrazolebenzene-sulfonamides | |||
| Compounds 4a-j | Oral Squamous Cell Carcinoma | 6.7 - 400 | [7] |
Signaling Pathway: Induction of Apoptosis
Many pyrazole sulfonamide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the generation of reactive oxygen species (ROS) and the activation of signaling cascades involving c-Jun N-terminal kinase (JNK) and caspases.[8][9]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole sulfonamides are primarily attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][10] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[11]
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro COX-2 inhibitory activity of various pyrazole sulfonamide derivatives, with data expressed as IC50 values and the selectivity index (SI), which is the ratio of COX-1 IC50 to COX-2 IC50.
| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 0.04 | 30 | [2][12] |
| Deracoxib | - | Selective for COX-2 | [13][14] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | 0.01 | 344.56 | [15] |
| 2-Chlorothiazole pyrazole sulfonamide carboxylic acid derivative | 0.4 | 29.73 | [16] |
| Fluorinated triaryl-based pyrazole derivatives | 0.043 - 0.17 | 50.6 - 311.6 | [16] |
| Pyrazole–pyrazoline analog (R1=OMe, R2=H) | 1.09 | 80.03 | [16] |
| PYZ16 (Diarylpyrazole sulfonamide) | 0.52 | 10.73 | [17] |
| Trimethoxy pyrazolone derivative 5f | 1.50 | 9.56 | [18] |
| Trimethoxy aminopyrazole derivative 6f | 1.15 | 8.31 | [18] |
| Dihydropyrazole derivative 4b | 0.35 | 137.3 | [6] |
Signaling Pathway: COX-2 Inhibition
The primary mechanism of anti-inflammatory action for many pyrazole sulfonamides is the selective inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Antimicrobial and Antiviral Activity
The pyrazole sulfonamide scaffold has also demonstrated significant potential in the development of antimicrobial and antiviral agents. These compounds have shown activity against a range of bacterial and fungal strains, as well as certain viruses.
Quantitative Antimicrobial and Antiviral Activity Data
The following table summarizes the antimicrobial and antiviral activities of selected pyrazole sulfonamide derivatives.
| Compound/Derivative | Target Organism/Virus | Activity Metric | Value | Reference |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides (4b, 4d, 4e) | Various bacteria and fungi | Significant Inhibition | - | [19] |
| Compound 9g | Mycobacterium tuberculosis H37Rv | MIC | 10.2 µg/mL | [20] |
| Compound 9m | Mycobacterium tuberculosis H37Rv | MIC | 12.5 µg/mL | [20] |
| Indazole derivative 9 | Staphylococcus and Enterococcus MDR strains | MIC | 4 µg/mL | [21] |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | EC50 | 7 µg/mL | [22] |
| Pyrazolecarbamide derivative T24 | Rhizoctonia solani (fungus) | EC50 | 0.45 mg/L | [23] |
| JX025 (3-sulfamoyl pyrazolopyridine) | Enterovirus A71, Coxsackievirus B3, Poliovirus | EC50 | Similar to lead compound | [24] |
Enzyme Inhibition: Carbonic Anhydrases and Kinases
Beyond COX-2, pyrazole sulfonamides have been identified as potent inhibitors of other crucial enzyme families, namely carbonic anhydrases (CAs) and protein kinases.
Carbonic Anhydrase Inhibition
Certain isoforms of carbonic anhydrase, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Pyrazole sulfonamides have been shown to effectively inhibit these isoforms.
| Compound/Derivative | Target Isoform | IC50/Ki | Reference |
| Compound 4j | hCA IX | IC50 = 0.15 µM | [13][25] |
| Compound 4g | hCA XII | IC50 = 0.12 µM | [25] |
| Compound 4k | hCA II | IC50 = 0.24 µM | [13][25] |
| Compound 3 (metal complex) | hCA I | IC50 = 0.0600 µM | [26] |
| Compound 4 (metal complex) | hCA I | IC50 = 0.0520 µM | [26] |
| Compound 3 (metal complex) | hCA II | IC50 = 0.0340 µM | [26] |
| Compound 4 (metal complex) | hCA II | IC50 = 0.0420 µM | [26] |
| Pyrazolo[4,3-c]pyridine sulfonamides (1a-k) | hCA I | Ki = 58.8 - 8010 nM | [27] |
| hCA II | Ki = 79.6 - 907.5 nM | [27] | |
| hCA XII | Ki = 34.5 - 713.6 nM | [27] |
Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole sulfonamides have been developed as inhibitors of various kinases, such as Bcr-Abl and LRRK2.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[4,3-e][2][3][4]triazine sulfonamides | Abl protein kinase | Low micromolar | [28] |
| Compound 10 | Bcr-Abl | 14.2 | [29] |
| AT-7867 analog (Compound 1) | Akt1 | 61 | [29] |
| Pyrazolyl benzimidazole (Compound 7) | Aurora A | 28.9 | [29] |
| Aurora B | 2.2 | [29] | |
| Biaryl-1H-pyrazoles (19, 20) | G2019S-LRRK2 | Potent inhibitors | [30] |
Experimental Protocols
This section provides generalized protocols for key experiments commonly used to evaluate the biological activity of pyrazole sulfonamide derivatives.
Synthesis of Pyrazole Sulfonamide Derivatives (General Procedure)
This protocol outlines a common synthetic route for preparing pyrazole sulfonamides.[4][11][13][31]
-
Step 1: Synthesis of Chalcone Intermediate.
-
Dissolve an appropriate substituted acetophenone and a substituted benzaldehyde in ethanol.
-
Add a catalytic amount of a base (e.g., aqueous NaOH) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, isolate and purify the chalcone intermediate.
-
-
Step 2: Cyclization to form the Pyrazole Ring.
-
React the chalcone intermediate with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent (e.g., ethanol, acetic acid).
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the pyrazole derivative.
-
-
Step 3: Introduction of the Sulfonamide Moiety.
-
React the pyrazole derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., pyridine, diisopropylethylamine) in a suitable solvent (e.g., dichloromethane).
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.
-
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][32][33][34]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as COX-2, in response to treatment with pyrazole sulfonamide derivatives.[2][3][10][35][36]
-
Cell Lysis and Protein Extraction: Treat cells with the pyrazole sulfonamide derivative, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-COX-2).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
The pyrazole sulfonamide scaffold represents a highly versatile and pharmacologically significant structural motif. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The ability of these compounds to selectively inhibit key enzymes such as COX-2, carbonic anhydrases, and various protein kinases underscores their therapeutic potential. The wealth of quantitative data, coupled with a clear understanding of their mechanisms of action and established experimental protocols for their evaluation, provides a solid foundation for the future design and development of novel pyrazole sulfonamide-based drugs. Further exploration of this scaffold is warranted to optimize its therapeutic efficacy and safety profile for a variety of clinical applications.
References
- 1. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 14. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 24. chem.ucla.edu [chem.ucla.edu]
- 25. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]
- 28. Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 34. atcc.org [atcc.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sulfonylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl group (-SO₂-) into organic molecules is a cornerstone of modern organic synthesis and medicinal chemistry. Sulfonyl-containing compounds exhibit a vast array of biological activities and are integral to numerous pharmaceuticals, including antibacterial and antidiabetic agents. This technical guide provides a comprehensive overview of sulfonylating agents, their reactivity, and their application in organic synthesis, with a particular focus on methodologies relevant to drug discovery and development.
Introduction to the Sulfonyl Group
The sulfonyl group, characterized by a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon or a carbon and a nitrogen atom, imparts unique physicochemical properties to a molecule. It is a strong electron-withdrawing group, which significantly influences the acidity of adjacent protons and the overall electronic distribution of the molecule. The tetrahedral geometry and high polarity of the sulfonyl group allow it to act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors.
Key Classes of Sulfonylating Agents
The selection of an appropriate sulfonylating agent is critical for the successful synthesis of sulfonyl-containing compounds. The most common classes of sulfonylating agents are sulfonyl chlorides, with a growing interest in alternative reagents like sulfonyl hydrazides.
Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) are the most widely used class of sulfonylating agents due to their commercial availability and broad reactivity. Their reactivity is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the nature of the "R" group.
-
Arylsulfonyl Chlorides: These agents, such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride, are workhorses in organic synthesis. The reactivity of arylsulfonyl chlorides can be tuned by substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, leading to higher reactivity.
-
Alkanesulfonyl Chlorides: Methanesulfonyl chloride (MsCl) is a common example. Alkanesulfonyl chlorides are generally more reactive than arylsulfonyl chlorides due to lower steric hindrance.
Sulfonyl Hydrazides
Sulfonyl hydrazides (R-SO₂NHNH₂) are emerging as versatile and user-friendly alternatives to sulfonyl chlorides. They are typically stable, crystalline solids and can serve as sources of sulfonyl radicals, electrophiles, or nucleophiles under various reaction conditions, including thermal, oxidative, or transition-metal-catalyzed methods.[1]
Reactivity and Quantitative Comparison
The choice of sulfonylating agent often depends on the nucleophilicity of the substrate and the desired reaction rate. The general order of reactivity for commonly used sulfonyl chlorides is influenced by both electronic and steric factors.
Below is a summary of the expected performance of various sulfonylating agents in the sulfonylation of a primary amine.
| Sulfonylating Agent | Structure | Key Features | Expected Reaction Time (with primary amine) |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | High reactivity, low steric hindrance | Very Fast (< 1 hour) |
| 2,4-Dichlorobenzenesulfonyl Chloride | Cl₂C₆H₃SO₂Cl | High reactivity due to two electron-withdrawing groups | Fast (1-3 hours) |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderately reactive, widely used, stable | Moderate (2-8 hours) |
| Dansyl Chloride | (CH₃)₂NC₁₀H₆SO₂Cl | Less reactive due to electron-donating and sterically bulky group | Slow (> 8 hours) |
Table 1: Comparative reactivity of common sulfonylating agents. The expected reaction times are estimates and can vary based on specific substrates and reaction conditions.
Mechanisms of Sulfonylation
The transfer of a sulfonyl group can proceed through several mechanistic pathways, depending on the reactants and conditions.
Chemical Transformation Mechanisms
For sulfonyl transfer reactions involving derivatives like arenesulfonates with leaving groups such as halides, three primary mechanisms are considered:
-
Addition-Elimination (SNAr-like): This pathway involves the formation of a pentavalent intermediate.
-
Stepwise (SN1-like): This mechanism proceeds through the formation of a sulfonylium cation.
-
Concerted (SN2-like): In this mechanism, bond formation and bond breaking occur simultaneously.
Biological Mechanisms of Action
Sulfonyl-containing drugs often function by inhibiting specific enzymes or modulating receptor activity.
Sulfonamide antibiotics are structural analogs of p-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, they prevent the synthesis of nucleotides and amino acids, thus inhibiting bacterial growth and replication.
Sulfonylureas lower blood glucose levels by stimulating insulin secretion from pancreatic β-cells. They bind to the sulfonylurea receptor (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel. This binding closes the KATP channels, leading to cell membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[2]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful synthesis of sulfonylated compounds. The following section provides representative protocols for the synthesis of sulfonamides and sulfonate esters.
General Experimental Workflow
A typical sulfonylation reaction involves the reaction of a nucleophile (e.g., an amine or alcohol) with a sulfonylating agent in the presence of a base. The workflow generally includes reaction setup, monitoring, workup, and purification.
References
Methodological & Application
Application Notes and Protocols for Sulfonylation with 1-methyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides is a cornerstone in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. Pyrazole-containing sulfonamides, in particular, have emerged as a privileged scaffold in drug discovery, exhibiting potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This document provides a detailed experimental protocol for the sulfonylation of amines using 1-methyl-1H-pyrazole-4-sulfonyl chloride, a key reagent in the generation of a diverse library of pyrazole sulfonamides.
Experimental Protocol: Synthesis of N-Substituted-1-methyl-1H-pyrazole-4-sulfonamides
This protocol details the general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
To a solution of the desired amine (1.05 equivalents) in anhydrous dichloromethane (10 volumes), add a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents) at room temperature (25-30 °C).
-
Stir the mixture for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (5 volumes).
-
Slowly add the solution of this compound to the amine solution at room temperature.
-
Allow the reaction to stir for 16 hours at room temperature.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture with water (10 volumes) and stir for 10 minutes.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-1-methyl-1H-pyrazole-4-sulfonamide.[3]
Safety Precautions:
-
This compound is corrosive and can cause severe skin burns and eye damage.[4]
-
Handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
In case of contact, rinse the affected area immediately with copious amounts of water.
-
Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[5]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted pyrazole-4-sulfonamides, adapted from literature describing similar sulfonylation reactions.
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylethylamine | DIPEA | DCM | 16 | 68 | [3] |
| 2 | 2-(Cyclohex-1-en-1-yl)ethylamine | DIPEA | DCM | 16 | 65 | [3] |
| 3 | 2-(4-Methoxyphenyl)ethylamine | DIPEA | DCM | 16 | 71 | [3] |
| 4 | 2-(4-Chlorophenyl)ethylamine | DIPEA | DCM | 16 | 55 | [3] |
| 5 | 2-(Thiophen-2-yl)ethylamine | DIPEA | DCM | 16 | 41 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted-1-methyl-1H-pyrazole-4-sulfonamides.
Caption: General workflow for the sulfonylation of amines.
Potential Signaling Pathway Inhibition
Many pyrazole sulfonamides have been investigated for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The diagram below illustrates the role of COX-2 in the inflammatory signaling pathway.
Caption: Inhibition of the COX-2 signaling pathway by pyrazole sulfonamides.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. SDS of 1-Methyl-1H-Pyrazole-4-Sulfonylchloride, Safety Data Sheets, CAS 288148-34-5 - chemBlink [chemblink.com]
Application Notes and Protocols: Reaction of 1-Methyl-1H-pyrazole-4-sulfonyl Chloride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Similarly, the sulfonamide functional group is a key pharmacophore found in numerous approved drugs.[1][2][4] The synthesis of pyrazole sulfonamides, which combine these two important moieties, is therefore of significant interest in drug discovery and development.[5]
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 1-methyl-1H-pyrazole-4-sulfonamides through the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with various primary amines. This reaction is a robust and versatile method for generating libraries of novel compounds for biological screening.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound. This typically occurs in the presence of a base to neutralize the hydrochloric acid byproduct, leading to the formation of a stable sulfonamide bond.
Caption: General reaction for the synthesis of N-substituted pyrazole sulfonamides.
Application Notes
Medicinal Chemistry Applications
Pyrazole sulfonamide derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities.[1][5] The N-substituent introduced from the primary amine provides a simple and effective handle for modifying the physicochemical and biological properties of the molecule.
-
Antiproliferative and Anticancer Agents: Numerous pyrazole sulfonamides have been investigated for their potential as anticancer drugs.[2][6] They can exert their effects by inhibiting key enzymes involved in tumor progression, such as carbonic anhydrases (CAs), which are often overexpressed in cancer cells.[4]
-
Antimicrobial and Antifungal Activity: The combination of the pyrazole and sulfonamide moieties can lead to compounds with significant activity against various bacterial and fungal strains.[1][7]
-
Anti-inflammatory Properties: Certain derivatives have shown potential as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[2]
-
Enzyme Inhibition: As primary sulfonamides, these compounds are excellent zinc-binding groups, making them potent inhibitors of metalloenzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[2][4] This makes them valuable tools for studying enzyme function and for the development of targeted therapies.
Mechanism of Action: Enzyme Inhibition
Many of the therapeutic effects of pyrazole sulfonamides can be attributed to their ability to inhibit specific enzymes. The sulfonamide group often coordinates to a metal ion (e.g., Zn²⁺) in the enzyme's active site, blocking its catalytic function.
References
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of NAAA Inhibitors Using 1-methyl-1H-pyrazole-4-sulfonyl chloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of the endogenous lipid mediator, palmitoylethanolamide (PEA). PEA exhibits anti-inflammatory and analgesic properties primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). By inhibiting NAAA, the levels of endogenous PEA can be elevated, offering a promising therapeutic strategy for managing inflammation and pain. This document provides detailed protocols for the synthesis of NAAA inhibitors utilizing 1-methyl-1H-pyrazole-4-sulfonyl chloride as a key intermediate and summarizes the inhibitory activities of various synthesized compounds.
NAAA Signaling Pathway
NAAA plays a crucial role in regulating the signaling cascade of PEA. Under normal physiological conditions, NAAA hydrolyzes PEA into palmitic acid and ethanolamine, thus terminating its signaling. Inhibition of NAAA leads to an accumulation of PEA, which can then activate PPAR-α. This nuclear receptor subsequently modulates the transcription of genes involved in inflammation and pain signaling pathways, ultimately leading to reduced inflammation and analgesia.
Caption: NAAA-mediated degradation of PEA and its inhibition.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of pyrazole-4-sulfonyl chlorides.
Materials:
-
1-methyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Ice
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methyl-1H-pyrazole (1.0 eq) dissolved in chloroform.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add chlorosulfonic acid (5.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, raise the temperature to 60 °C and stir for 10 hours.
-
Add thionyl chloride (1.3 eq) to the reaction mixture at 60 °C over 20 minutes and continue stirring for an additional 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
General Procedure for the Synthesis of N-substituted-1-methyl-1H-pyrazole-4-sulfonamides
This protocol describes the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 2-phenylethylamine)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired amine (1.05 eq) in dichloromethane in a round-bottom flask.
-
Add diisopropylethylamine (1.5 eq) to the solution at room temperature (25–30 °C).
-
In a separate flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add deionized water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted-1-methyl-1H-pyrazole-4-sulfonamide.
NAAA Inhibitory Activity Assay (Fluorometric)
This protocol is a general method for determining the in vitro inhibitory activity of synthesized compounds against human NAAA (hNAAA).
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human NAAA enzyme
-
Fluorogenic substrate (e.g., PAMCA)
-
Assay Buffer (e.g., 100 mM Citrate-Phosphate buffer, pH 4.5, containing 3 mM DTT and 0.1% Triton X-100)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the test compounds in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted test compounds to the respective wells.
-
Add the hNAAA enzyme solution to all wells except for the blank controls.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of a series of pyrazole sulfonamide derivatives against human NAAA are summarized in the table below.
| Compound ID | R Group on Sulfonamide Nitrogen | IC₅₀ (µM) for hNAAA | Reference |
| ARN16186 | 4-(n-butyl)phenyl-8-azabicyclo[3.2.1]octan-3-yl | 0.023 | |
| ARN19689 | endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octan-3-yl | 0.042 | [1][2] |
| Compound 37 | 4-ethylphenyl-8-azabicyclo[3.2.1]octan-3-yl | 0.051 | [3] |
| Compound 41 | 4-(n-hexyl)phenyl-8-azabicyclo[3.2.1]octan-3-yl | 0.019 | [3] |
| MR-S1-3 | 2-phenylethyl | >10 (Antiproliferative assay) | |
| MR-S1-4 | 2-phenylethyl (with N-methyl on pyrazole) | >10 (Antiproliferative assay) | [4] |
Note: The IC₅₀ values for MR-S1-3 and MR-S1-4 were determined in an antiproliferative assay and may not directly reflect NAAA inhibition.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from the synthesis of the intermediate to the evaluation of the final compounds as NAAA inhibitors.
Caption: Workflow for synthesis and evaluation of NAAA inhibitors.
Conclusion
The use of this compound as a scaffold provides a versatile platform for the synthesis of potent NAAA inhibitors. The detailed protocols and compiled data in this document serve as a valuable resource for researchers in the field of drug discovery and development aiming to explore novel therapeutics for inflammatory diseases and chronic pain. The structure-activity relationship data suggests that modifications to the amine substituent on the sulfonamide can significantly impact inhibitory potency, guiding future optimization efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-methyl-1H-pyrazole-4-sulfonyl chloride in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of anti-cancer agents derived from 1-methyl-1H-pyrazole-4-sulfonyl chloride. This key intermediate serves as a versatile scaffold for generating a variety of sulfonamide derivatives with promising therapeutic potential.
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonyl chloride group at the 4-position and methylated at the 1-position, this compound becomes a valuable building block for the synthesis of novel anti-cancer drug candidates. The resulting sulfonamides have been shown to target various cancer-related pathways, including kinase signaling, apoptosis, and pH regulation.
Synthesis of this compound
The synthesis of the title compound can be achieved through a straightforward sulfonation reaction of 1-methyl-1H-pyrazole.
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (4.1 equivalents) to 0 °C under a nitrogen atmosphere.
-
Addition of Starting Material: Slowly add 1-methyl-1H-pyrazole (1 equivalent) dropwise to the cooled chlorosulfonic acid, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 110 °C and reflux for 3 hours.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it into crushed ice with constant stirring.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it under a vacuum to yield this compound.
Synthesis of N-substituted-1-methyl-1H-pyrazole-4-sulfonamide Derivatives
The primary application of this compound in anti-cancer agent synthesis is the formation of sulfonamides through its reaction with various primary or secondary amines.
General Experimental Protocol: Synthesis of N-substituted-1-methyl-1H-pyrazole-4-sulfonamides[2]
-
Reaction Setup: Dissolve the desired amine (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in a suitable solvent like dichloromethane (DCM) at room temperature.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1 equivalent) in DCM dropwise to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-1-methyl-1H-pyrazole-4-sulfonamide.
Anti-Cancer Applications and Mechanisms of Action
Derivatives of this compound have demonstrated anti-cancer activity through various mechanisms, including kinase inhibition and induction of apoptosis.
Kinase Inhibition
Many pyrazole-based compounds act as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[1][2] While specific data for 1-methyl-1H-pyrazole-4-sulfonamide derivatives are emerging, related pyrazole sulfonamides have shown inhibitory activity against kinases like JNK and LRRK2.[3][4]
Caption: Putative JNK signaling pathway inhibited by pyrazole sulfonamide derivatives.
Induction of Apoptosis via Bcl-2 Pathway
Certain 1,3,5-trisubstituted-1H-pyrazole derivatives, which share the core pyrazole structure, have been shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.[5] This leads to the activation of pro-apoptotic proteins like Bax and caspases.
Caption: Apoptosis induction via Bcl-2 inhibition by pyrazole sulfonamides.
Carbonic Anhydrase Inhibition
Some pyrazole sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[6][7] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell survival.
Quantitative Data
The following table summarizes the anti-proliferative activity of some N-substituted 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, which are structurally similar to derivatives of this compound.
| Compound ID | R Group (on Sulfonamide Nitrogen) | Cell Line | IC50 (µM)[8] |
| MR-S1-2 | 2-(Cyclohex-1-en-1-yl)ethyl | U937 | 10.2 |
| MR-S1-3 | 2-(4-Methoxyphenyl)ethyl | U937 | 12.5 |
| MR-S1-4 | Phenethyl | U937 | 15.8 |
The following table presents the anti-proliferative activity of 1,3,5-trisubstituted-1H-pyrazole derivatives targeting the Bcl-2 pathway.
| Compound ID | Cell Line | IC50 (µM)[5] |
| Compound 6c | MCF-7 | 4.2 |
| A549 | 5.8 | |
| PC-3 | 7.1 | |
| Compound 8 | MCF-7 | 3.9 |
| A549 | 4.5 | |
| PC-3 | 6.2 | |
| Compound 10b | MCF-7 | 5.3 |
| A549 | 6.9 | |
| PC-3 | 8.4 | |
| Compound 10c | MCF-7 | 4.8 |
| A549 | 5.2 | |
| PC-3 | 7.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole sulfonamide derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curves.
Caption: General workflow for the synthesis and evaluation of anti-cancer agents.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of sulfonamide derivatives with potential anti-cancer properties. The methodologies outlined in these application notes provide a solid foundation for researchers to explore this chemical space further. The ability of these compounds to target multiple cancer-relevant pathways, including kinase signaling and apoptosis, underscores their potential for the development of novel cancer therapeutics. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Pyrazole Sulfonamides by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide to the purification of pyrazole sulfonamides using column chromatography, a fundamental technique in synthetic chemistry and drug development. These protocols are designed to be a practical resource for researchers aiming to achieve high purity of their target compounds.
Introduction
Pyrazole sulfonamides are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. Their synthesis often results in crude mixtures containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective method for the purification of these compounds, enabling the isolation of the desired product with high purity, which is essential for subsequent biological evaluation and characterization. This guide will detail the necessary steps, from initial reaction work-up to final product analysis.
Overview of the Purification Workflow
The purification process for pyrazole sulfonamides can be broken down into several key stages. Each step is critical for achieving a high-purity final product.
Experimental Protocols
Materials and Reagents
-
Crude pyrazole sulfonamide product
-
Silica gel (230–400 mesh is commonly used for flash chromatography)[1]
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane, methanol of appropriate grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[1][2]
-
Glass column for chromatography
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Purification Protocol
Step 1: Reaction Work-up and Crude Product Preparation
-
Following the synthesis, the reaction mixture is typically quenched, for instance, with the addition of cold water.[3]
-
The aqueous layer is often extracted with an organic solvent such as ethyl acetate or dichloromethane.[3]
-
The combined organic layers are then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and filtered.[3]
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude pyrazole sulfonamide.[3]
Step 2: Development of the Chromatographic System using TLC
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate using various solvent systems to find the optimal mobile phase for separation. Common solvent systems include gradients of ethyl acetate in hexane or methanol in dichloromethane.[4][5]
-
The ideal solvent system should provide a good separation between the desired product spot and any impurities, with the product having an Rf value of approximately 0.2-0.4 for optimal column chromatography separation.
Step 3: Column Preparation (Slurry Method)
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Continuously run the mobile phase through the column to equilibrate the stationary phase.
Step 4: Sample Loading
-
Dry Loading (Recommended for samples not soluble in the initial mobile phase):
-
Dissolve the crude product in a minimal amount of a polar solvent.
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Using a pipette, carefully load the solution onto the top of the column, ensuring not to disturb the silica bed.
-
Step 5: Elution and Fraction Collection
-
Begin eluting the column with the initial, least polar mobile phase.
-
If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Collect the eluent in fractions (e.g., in test tubes or small flasks). The size of the fractions will depend on the scale of the purification.
Step 6: Monitoring the Elution
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates with the appropriate solvent system and visualize under a UV lamp.
-
Identify the fractions containing the pure desired product.
Step 7: Isolation of the Purified Product
-
Combine the fractions that contain the pure pyrazole sulfonamide.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting solid or oil is the purified pyrazole sulfonamide.
Data Presentation
The following tables summarize typical parameters and results for the purification of pyrazole sulfonamides by column chromatography, based on literature data.
Table 1: Typical Column Chromatography Parameters
| Parameter | Description | Reference |
| Stationary Phase | Silica gel (230–400 mesh) | [1] |
| Mobile Phase A | Hexane / Ethyl Acetate (gradient) | [6] |
| Mobile Phase B | Dichloromethane / Methanol (gradient) | [5] |
| Monitoring | TLC on silica gel plates (UV detection at 254 nm) | [1][2] |
Table 2: Examples of Pyrazole Sulfonamide Purification
| Compound Type | Crude Amount (mg) | Mobile Phase System | Yield (%) | Purity (%) | Reference |
| Pyrazole-based benzene sulfonamides | 500 | Not specified, column chromatography performed | 54 - 84 | Crystalline solid | [7] |
| N-phenethyl-pyrazole-4-sulfonamide | 100 (from pyrazole sulfonyl chloride) | Not specified, column chromatography performed | 52 - 65 | Not specified | [3] |
| Pyrazole-clubbed pyrazoline sulfonamides | Not specified | Not specified, purification by crystallization | 78 - 86 | "Excellent purity" | [8] |
| Diarylpyrazole derivatives | Not specified | Methanol and Ammonium Acetate Buffer (LC-MS) | >80 (recovery) | Not specified | [9] |
Post-Purification Analysis
After purification, it is crucial to confirm the identity and purity of the isolated pyrazole sulfonamide.
Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the purified compound.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to assess the purity of the final product, with many studies reporting a purity of ≥95%.[1]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the solvent system using TLC. Try a different solvent system. |
| Column overloading. | Use a larger column or reduce the amount of sample loaded. | |
| Cracked Column Bed | Column ran dry. | Ensure the silica gel bed is always covered with solvent. |
| Inhomogeneous packing. | Repack the column carefully. | |
| Compound Stuck on Column | Compound is too polar for the mobile phase. | Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the eluent. |
| Streaking on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acetic acid or triethylamine to the mobile phase.[5] |
By following these detailed protocols and considering the troubleshooting tips, researchers can effectively purify pyrazole sulfonamides, ensuring the high quality of their compounds for further research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scitepress.org [scitepress.org]
Application Note: Monitoring 1-methyl-1H-pyrazole-4-sulfonyl chloride Reactions by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals.[1] The reaction of this sulfonyl chloride with nucleophiles, such as primary or secondary amines, to form sulfonamides is a fundamental transformation in medicinal chemistry.[2] Efficient monitoring of this reaction is crucial to determine reaction completion, identify potential byproducts, and optimize reaction conditions. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose.[3] This application note provides a detailed protocol for monitoring the progress of reactions involving this compound using TLC.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The separation is based on the polarity of the compounds. In a typical reaction of this compound with an amine, the starting materials and the resulting sulfonamide product will have different polarities and, therefore, will travel different distances on the TLC plate. By spotting the reaction mixture on a TLC plate at various time points, the consumption of the starting materials and the formation of the product can be visualized and tracked.[3]
Data Presentation
The retention factor (R_f) is a quantitative measure of a compound's movement on a TLC plate and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The R_f value is dependent on the specific TLC system (stationary and mobile phases) used. Below is a table of typical R_f values for the components of a reaction between this compound and a generic primary amine (e.g., benzylamine) on a silica gel TLC plate developed in a 30:70 ethyl acetate/hexanes mobile phase.
| Compound | Role | Expected R_f Value | Polarity |
| This compound | Starting Material | ~ 0.6 - 0.7 | Moderate |
| Benzylamine (example amine) | Starting Material | ~ 0.1 - 0.2 | High |
| N-benzyl-1-methyl-1H-pyrazole-4-sulfonamide | Product | ~ 0.4 - 0.5 | Moderate |
| 1-Methyl-1H-pyrazole-4-sulfonic acid | Potential Byproduct | ~ 0.0 | Very High |
Note: These R_f values are illustrative and may vary depending on the specific amine used, the exact mobile phase composition, temperature, and the type of TLC plate.
Experimental Protocol
Materials and Reagents
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes or micropipette for spotting
-
Mobile Phase: e.g., 30% Ethyl Acetate in Hexanes (v/v)
-
Visualization reagents:
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
-
Reaction mixture aliquots
-
Reference standards (if available) for starting material and product
TLC Procedure
-
Plate Preparation:
-
Using a pencil, gently draw a light line approximately 1 cm from the bottom of the TLC plate. This will be the origin line where the samples are spotted.
-
Mark the positions for each spot on the origin line, ensuring they are evenly spaced.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the chosen solvents in the desired ratio (e.g., 30 mL of ethyl acetate with 70 mL of hexanes).
-
Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Close the chamber and allow it to equilibrate for at least 10-15 minutes.
-
-
Sample Spotting:
-
On the origin line, spot the following:
-
Lane 1 (Reference): A dilute solution of this compound.
-
Lane 2 (Reference): A dilute solution of the amine reactant.
-
Lane 3 (Co-spot): A spot of the sulfonyl chloride reference on top of a spot of the amine reference. This helps in distinguishing between closely running spots.
-
Lane 4 onwards (Reaction Mixture): Aliquots of the reaction mixture taken at different time points (e.g., t=0, 1h, 2h, etc.).
-
-
To spot, touch the capillary tube or micropipette tip briefly to the plate. Keep the spots as small as possible.
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.
-
Close the chamber and allow the solvent front to move up the plate.
-
Remove the plate when the solvent front is approximately 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
UV Visualization: View the plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots.[4] Circle the visible spots with a pencil. The pyrazole and sulfonamide moieties are typically UV active.
-
Chemical Staining: For compounds that are not UV active or for better visualization, use a chemical stain. A potassium permanganate stain is a good general-purpose stain for detecting compounds that can be oxidized.[5]
-
Briefly dip the dried plate into the potassium permanganate solution or spray the plate evenly.
-
Gently heat the plate with a heat gun. The background will turn purple, and the spots will appear as yellow-brown spots.
-
-
-
Analysis:
-
Calculate the R_f value for each spot.
-
Monitor the disappearance of the starting material spots and the appearance and intensification of the product spot over time. The reaction is considered complete when the limiting reagent spot is no longer visible in the reaction mixture lane.[3]
-
Troubleshooting
-
Streaking of spots: The sample may be too concentrated. Dilute the sample before spotting.
-
Spots not moving from the origin: The mobile phase may not be polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate). The spot at the origin could also be the sulfonic acid byproduct from hydrolysis of the sulfonyl chloride.[6]
-
All spots run to the top: The mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).
-
Decomposition on the plate: Sulfonyl chlorides can sometimes hydrolyze on the acidic silica gel.[6] If this is suspected, use anhydrous solvents for the mobile phase and run the TLC quickly after spotting.
Mandatory Visualization
Caption: Workflow for monitoring a chemical reaction using TLC.
References
- 1. chembk.com [chembk.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. benchchem.com [benchchem.com]
Application Notes: A Scalable Approach to the Synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine serves as a crucial building block in the development of a clinical drug candidate. The necessity for large quantities (over 100 kgs) for API production prompted the development of a practical and scalable synthetic route to overcome the high cost and limited availability of the compound.[1][2] Initial synthetic strategies presented significant challenges, including moderate selectivity and reliance on costly palladium catalysis.[2]
Optimized Synthetic Strategy: The Sulfone Displacement Approach An improved and highly efficient synthetic route has been developed for the large-scale manufacturing of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.[1] This strategy is centered around a sulfone displacement (SNAr) reaction and consists of two main linear steps.[2]
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Oxidation: The process begins with the oxidation of 4-chloro-2-(methylthio)pyrimidine to the more reactive intermediate, 4-chloro-2-(methylsulfonyl)pyrimidine.[1][2]
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Displacement and Hydrolysis: The sulfonyl group is subsequently displaced by N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions. This is followed by an in situ hydrolysis of the resulting N-formyl intermediate to yield the final product.[1][2]
The required N-(1-methyl-1H-pyrazol-4-yl)formamide intermediate is readily prepared from 1-methyl-1H-pyrazol-4-amine through a reaction with formic acid.[1][2] This optimized route allows for robust, large-scale production with a significantly improved overall yield.[1]
Experimental Protocols
The following protocols are derived from the process development for the large-scale synthesis of the target compound.
Protocol 1: Preparation of N-(1-methyl-1H-pyrazol-4-yl)formamide (Intermediate 10)
This intermediate is a key reagent for the subsequent displacement reaction.
Materials:
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1-methyl-1H-pyrazol-4-amine (4)
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Formic acid
Procedure:
-
Charge a suitable reactor with 1-methyl-1H-pyrazol-4-amine (4).
-
Add an excess of formic acid to the reactor.
-
Heat the reaction mixture and maintain the temperature to drive the formylation reaction.
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Monitor the reaction for completion using a suitable analytical method (e.g., HPLC, TLC).
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Upon completion, cool the reaction mixture and proceed with isolation and purification (e.g., crystallization) to obtain N-(1-methyl-1H-pyrazol-4-yl)formamide (10).
Protocol 2: Large-Scale Synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (1)
This protocol outlines the improved two-step manufacturing process.
Step A: Oxidation of 4-chloro-2-(methylthio)pyrimidine (11)
Materials:
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4-chloro-2-(methylthio)pyrimidine (11)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid, MCPBA)
-
Appropriate organic solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Dissolve 4-chloro-2-(methylthio)pyrimidine (11) in the organic solvent in a reactor.
-
Cool the solution to approximately 0 °C.
-
Slowly add the oxidizing agent to the solution, maintaining temperature control to manage the exothermic reaction.
-
Stir the mixture at a low temperature until the oxidation is complete, as confirmed by HPLC analysis.
-
Perform an aqueous workup to quench any remaining oxidant and remove water-soluble byproducts.
-
Isolate the resulting 4-chloro-2-(methylsulfonyl)pyrimidine (7) by concentrating the organic layer. The product is typically used directly in the next step.
Step B: Sulfone Displacement and In Situ Hydrolysis
Materials:
-
4-chloro-2-(methylsulfonyl)pyrimidine (7) from Step A
-
N-(1-methyl-1H-pyrazol-4-yl)formamide (10) from Protocol 1
-
Base (e.g., Potassium carbonate, K₂CO₃)
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High-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)
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Water
Procedure:
-
Charge the reactor with 4-chloro-2-(methylsulfonyl)pyrimidine (7), N-(1-methyl-1H-pyrazol-4-yl)formamide (10), and the base in the solvent.
-
Heat the reaction mixture to 80-90 °C to initiate the SNAr reaction.
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Maintain the temperature and stir until HPLC analysis confirms the complete consumption of the sulfone intermediate (7).
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For the in situ hydrolysis, add water to the reaction mixture.
-
Continue to stir the mixture at an elevated temperature until the hydrolysis of the N-formyl intermediate is complete.
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Cool the reaction mixture to room temperature.
-
Initiate product crystallization by adding water as an anti-solvent.
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Filter the resulting slurry, wash the cake with water and a suitable organic solvent (e.g., tert-Amyl alcohol) to remove impurities.
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Dry the solid product under vacuum to yield 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (1) as a solid.
Data Presentation
Table 1: Summary of Reagents and Conditions for Optimized Synthesis
| Step | Starting Material | Key Reagents | Solvent | Product | Typical Yield |
|---|---|---|---|---|---|
| Intermediate Prep | 1-methyl-1H-pyrazol-4-amine | Formic acid | None | N-(1-methyl-1H-pyrazol-4-yl)formamide | High |
| Oxidation | 4-chloro-2-(methylthio)pyrimidine | MCPBA | DCM | 4-chloro-2-(methylsulfonyl)pyrimidine | Quantitative |
| Displacement/Hydrolysis | 4-chloro-2-(methylsulfonyl)pyrimidine | Intermediate 10, K₂CO₃, H₂O | t-AmOH or DMF | 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | >85% |
Visual Workflow of the Synthesis
Caption: Optimized workflow for the large-scale synthesis of the target amine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 1-methyl-1H-pyrazole-4-sulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of sulfonamides synthesized from 1-methyl-1H-pyrazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing sulfonamides from this compound?
The synthesis is a nucleophilic substitution reaction where a primary or secondary amine attacks the electrophilic sulfur atom of the this compound. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[1][2][3]
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors:
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Moisture: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering it unreactive.[4]
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Improper Base Selection: The choice of base is critical. A base that is too weak may not effectively scavenge the HCl produced, while some strong bases can promote side reactions.[1][2]
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Suboptimal Stoichiometry: The molar ratios of the amine, sulfonyl chloride, and base must be optimized. Typically, a slight excess of the amine and a greater excess of the base are used relative to the sulfonyl chloride.[1][2]
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Reaction Temperature and Time: Most reactions proceed well at room temperature over several hours.[1][2] However, for less nucleophilic amines, gentle heating or extended reaction times may be necessary.
Q3: How should I monitor the progress of my reaction?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent (typically the sulfonyl chloride) and the formation of the product.
Q4: What are the best practices for handling and storing this compound?
Due to its moisture sensitivity, this compound should be stored in a tightly sealed container in a dry environment, such as a desiccator.[4] All glassware should be thoroughly dried before use, and reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Problem 1: Low to no product formation observed on TLC/LC-MS.
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Possible Cause: The this compound has degraded due to hydrolysis.
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Solution: Use a fresh bottle of the reagent or verify the purity of the existing stock. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere.
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-
Possible Cause: The selected base is not suitable for the specific amine being used.
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Possible Cause: The amine is a poor nucleophile (e.g., an aniline with electron-withdrawing groups).
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Solution: Increase the reaction temperature (e.g., to 40 °C) and/or extend the reaction time. Using a more polar aprotic solvent like DMF could also be beneficial, although this may complicate purification.
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Problem 2: Multiple spots on TLC, indicating a complex mixture and difficult purification.
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Possible Cause: The amine starting material is impure.
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Solution: Verify the purity of the amine before starting the reaction and purify it if necessary.
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-
Possible Cause: The reaction temperature is too high, leading to decomposition or side reactions.
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Possible Cause: The sulfonyl chloride is reacting with the amine multiple times (if the amine has more than one reactive site).
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Solution: Use a protecting group strategy for other nucleophilic sites on your amine. Alternatively, carefully control the stoichiometry by adding the sulfonyl chloride slowly to an excess of the amine.
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Problem 3: Significant product loss during aqueous workup.
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Possible Cause: The sulfonamide product has some water solubility.
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Solution: After the initial extraction, re-extract the aqueous layer multiple times (e.g., 3x) with your organic solvent (e.g., DCM or ethyl acetate) to recover dissolved product.[1]
-
-
Possible Cause: An emulsion formed during the extraction process.
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Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Centrifugation, if available, can also be effective.
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Data Presentation: Optimization of Reaction Conditions
The selection of base and solvent significantly impacts the reaction yield. The following table summarizes findings from optimization studies for the coupling of a pyrazole sulfonyl chloride with an amine.
| Entry | Base (1.5 equiv) | Solvent (10 vol) | Time (h) | Yield (%) |
| 1 | Pyridine | Dichloromethane (DCM) | 16 | 45 |
| 2 | Triethylamine (TEA) | Dichloromethane (DCM) | 16 | 65 |
| 3 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 16 | 70 |
| 4 | K₂CO₃ | Dichloromethane (DCM) | 24 | No Reaction |
| 5 | Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | 16 | 62 |
| 6 | Diisopropylethylamine (DIPEA) | Acetonitrile (ACN) | 16 | 55 |
Data adapted from a study on pyrazole-4-sulfonamide synthesis.[1][2] The optimal conditions found were DIPEA in DCM.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is based on an optimized procedure for reacting a sulfonyl chloride with an amine.[1][2]
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Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.05 equivalents) and anhydrous dichloromethane (DCM, approx. 5 volumes).
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Base Addition: Cool the mixture in an ice bath (0 °C) or maintain it at room temperature (25-30 °C). Add diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution and stir for 10 minutes.[1][2]
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Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (approx. 5 volumes). Add this solution dropwise to the stirring amine/base mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 16 hours or until TLC/LC-MS analysis indicates the complete consumption of the sulfonyl chloride.[1][2]
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Workup: Quench the reaction by adding cold water (approx. 10 volumes). Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Extract the aqueous layers with DCM.
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Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][2]
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Purification: Purify the crude residue by column chromatography on silica gel to yield the pure sulfonamide.[1][2]
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
References
Technical Support Center: Sulfonylation with 1-Methyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazole-4-sulfonyl chloride in sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as a reagent for the sulfonylation of primary and secondary amines to form the corresponding N-substituted sulfonamides.[1][2] This reaction is a crucial step in the synthesis of various biologically active compounds.
Q2: What is the most common side product observed during sulfonylation reactions with this reagent?
A2: The most frequently encountered side product is 1-methyl-1H-pyrazole-4-sulfonic acid. This results from the hydrolysis of the highly reactive sulfonyl chloride in the presence of water.[1] It is critical to perform the reaction under anhydrous conditions to minimize this side reaction.
Q3: How can I monitor the progress of my sulfonylation reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the visualization of the consumption of the starting amine and the formation of the desired sulfonamide product.
Q4: What are the recommended purification methods for the resulting sulfonamide?
A4: Following the reaction, the crude product mixture can be purified using column chromatography to isolate the pure sulfonamide compound.[1] An initial workup with cold water can be performed to remove water-soluble impurities.[1]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Sulfonamide
| Possible Cause | Recommendation |
| Degradation of this compound | Use a fresh batch of the sulfonyl chloride. Some heteroaryl sulfonyl chlorides can be unstable.[3][4] |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Sub-optimal reaction temperature | Most reactions are carried out at room temperature (25-30 °C).[1] However, for less reactive amines, gentle heating might be necessary. Monitor for degradation at higher temperatures. |
| Incorrect choice of base | A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is commonly used.[1] Ensure the base is added in a slight excess (e.g., 1.5 equivalents).[1] |
| Steric hindrance | If the amine is sterically hindered, the reaction may require longer reaction times or elevated temperatures. |
Issue 2: Formation of 1-methyl-1H-pyrazole-4-sulfonic acid as a major byproduct
| Possible Cause | Recommendation |
| Hydrolysis of the sulfonyl chloride | This is the primary cause. Strictly adhere to anhydrous reaction conditions. Dry solvents and reagents thoroughly. |
| Quenching procedure | While quenching with cold water is a standard procedure, if hydrolysis is a significant issue, consider alternative workup methods, such as direct purification on silica gel after solvent evaporation. |
| Extended reaction times | Prolonged reaction times can increase the likelihood of hydrolysis, especially if the reaction setup is not perfectly anhydrous. Monitor the reaction by TLC and work it up as soon as the starting material is consumed.[1] |
Issue 3: Presence of Multiple Unidentified Spots on TLC
| Possible Cause | Recommendation |
| Reaction with solvent | If using a nucleophilic solvent (e.g., an alcohol), it can react with the sulfonyl chloride to form sulfonate esters. Use a non-nucleophilic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1] |
| Di-sulfonylation of primary amines | In some cases, primary amines can undergo a second sulfonylation on the nitrogen. Using a 1:1 stoichiometry of the amine to the sulfonyl chloride can help minimize this. |
| Complex starting materials | If your amine contains other nucleophilic functional groups, they may also react with the sulfonyl chloride. Consider using protecting groups for sensitive functionalities. |
Experimental Protocols & Data
General Procedure for Sulfonamide Synthesis
A solution of the amine (1.05 equivalents) and a base such as diisopropylethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane is prepared at room temperature. To this solution, this compound (1.0 equivalent) is added, and the reaction mixture is stirred. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched and the product is isolated and purified.[1]
Table 1: Optimization of Base and Solvent for a Related Pyrazole N-methylation Reaction[1]
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | K₂CO₃ | THF | 36 | No reaction |
| 2 | K₂CO₃ | DMF | 32 | 15 |
| 6 | Na₂CO₃ | DMF | 32 | 18 |
| 9 | NaOH | THF | 26 | 27 |
| 10 | NaOH | DMF | 24 | 32 |
| 11 | NaH | THF | 16 | 48 |
| 12 | NaH | DMF | 12 | 55 |
| 13 | Potassium tert-butoxide | THF | 16 | 78 |
This table illustrates the importance of screening bases and solvents to optimize reaction conditions, a principle that also applies to sulfonylation reactions.
Visual Guides
Caption: Reaction pathway for sulfonylation and the competing hydrolysis side reaction.
Caption: A logical workflow for troubleshooting low-yield sulfonylation reactions.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
preventing hydrolysis of 1-methyl-1H-pyrazole-4-sulfonyl chloride during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the hydrolysis of 1-methyl-1H-pyrazole-4-sulfonyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound is a reactive chemical intermediate commonly used in the synthesis of sulfonamides and other derivatives for pharmaceutical and agrochemical research.[1][2] Like other sulfonyl chlorides, the sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, cleaves the sulfonyl chloride group to form the corresponding and far less reactive 1-methyl-1H-pyrazole-4-sulfonic acid, which will not participate in the desired reaction.
Q2: How can I visually identify if my this compound has undergone significant hydrolysis?
A2: this compound is typically a solid.[3] Hydrolysis will convert it into 1-methyl-1H-pyrazole-4-sulfonic acid. While a distinct visual change may not always be apparent without analytical instrumentation, signs of degradation can include a change in the physical appearance of the solid (e.g., clumping, stickiness) or a decrease in the yield of your desired product. For accurate assessment, analytical techniques such as NMR or HPLC are recommended.
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
A3: The primary factors that accelerate hydrolysis are the presence of water, elevated temperatures, and the presence of nucleophilic reagents. The stability of heteroaromatic sulfonyl chlorides can be influenced by the electronic properties of the heterocyclic ring.
Q4: Which solvents are recommended for reactions with this compound to minimize hydrolysis?
A4: Anhydrous (dry) non-protic solvents are highly recommended. Suitable options include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. It is crucial to use solvents with very low water content.
Q5: What is the role of a base in reactions with this compound, and how does it affect hydrolysis?
A5: In many reactions, such as the formation of sulfonamides from amines, a non-nucleophilic base is added to neutralize the HCl that is generated.[3] Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA). While necessary for the primary reaction, the presence of a base can also potentially accelerate the hydrolysis of the sulfonyl chloride if water is present. Therefore, using an anhydrous base is also critical.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Possible Cause: The this compound has likely hydrolyzed either during storage or during the reaction.
Solutions:
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Verify Reagent Quality: Before starting the reaction, ensure the this compound is of high purity and has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere).
-
Ensure Anhydrous Reaction Conditions:
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Use freshly dried solvents.
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Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator.
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Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to slow the rate of hydrolysis. Add the sulfonyl chloride to the reaction mixture slowly to control any exotherm.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials.[3]
Issue 2: Formation of an Unexpected Byproduct Identified as 1-methyl-1H-pyrazole-4-sulfonic acid
Possible Cause: This is a direct confirmation of hydrolysis.
Solutions:
-
Review Solvent and Reagent Purity: The water content in your solvent or other reagents is the most probable cause. Consider using a higher grade of anhydrous solvent or purifying your solvent before use.
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Optimize Reaction Time: Prolonged reaction times can increase the likelihood of hydrolysis, even in seemingly anhydrous conditions. If your desired reaction is fast, consider shortening the overall reaction time.
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Choice of Base: Ensure the base you are using is anhydrous and non-nucleophilic.
Data Presentation
| Factor | Condition | Impact on Hydrolysis Rate | Rationale |
| Water | Presence of moisture | High | Water acts as a nucleophile, directly attacking the sulfonyl chloride. |
| Temperature | Elevated temperature | Increased | Higher temperatures provide the activation energy for the hydrolysis reaction. |
| Solvent | Protic solvents (e.g., alcohols, water) | High | Protic solvents can participate in the hydrolysis reaction. |
| Aprotic anhydrous solvents (e.g., DCM, THF) | Low | These solvents do not have acidic protons and have low water content. | |
| pH | Acidic or Basic conditions | Can be increased | Both conditions can catalyze the hydrolysis, although the mechanism may differ. |
| Atmosphere | Humid air | High | Exposure to ambient moisture will lead to degradation over time. |
| Inert gas (Nitrogen, Argon) | Low | An inert atmosphere protects the reagent from atmospheric moisture. |
Experimental Protocols
Protocol: Synthesis of a Sulfonamide using this compound under Anhydrous Conditions
This protocol provides a detailed methodology for the synthesis of a sulfonamide, with a focus on minimizing the hydrolysis of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Dry all glassware (round-bottom flask, dropping funnel, etc.) in an oven at >100 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
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Reaction Setup: To the round-bottom flask, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM (volume will depend on the scale of the reaction).
-
Addition of Base: Add anhydrous DIPEA or TEA (1.5 equivalents) to the solution at room temperature.
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Preparation of Sulfonyl Chloride Solution: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
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Addition of Sulfonyl Chloride: Cool the amine solution to 0 °C using an ice bath. Slowly add the this compound solution to the amine solution dropwise over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically a few hours to overnight).[3]
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Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography or recrystallization as required.
Visualizations
Hydrolysis Mechanism of this compound
Caption: Mechanism of hydrolysis for this compound.
Experimental Workflow for Minimizing Hydrolysis
Caption: Workflow for sulfonamide synthesis minimizing hydrolysis.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in sulfonylation reactions.
References
- 1. KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives - Google Patents [patents.google.com]
- 2. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
optimization of base and solvent for 1-methyl-1H-pyrazole-4-sulfonyl chloride reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of base and solvent for reactions involving 1-methyl-1H-pyrazole-4-sulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonamides using this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | - Inactive this compound: The sulfonyl chloride is sensitive to moisture and can hydrolyze over time. - Poor choice of base: The selected base may not be strong enough to deprotonate the amine nucleophile effectively. - Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or side reactions. - Low reaction temperature: The reaction may require more energy to proceed at an adequate rate. | - Verify the quality of the sulfonyl chloride: Use freshly prepared or properly stored this compound. Consider co-evaporating it with an anhydrous solvent like toluene before use to remove residual moisture. - Optimize the base: Diisopropylethylamine (DIPEA) has been shown to be an effective base for this reaction.[1] If DIPEA is not providing good results, consider other non-nucleophilic organic bases like triethylamine (TEA) or a stronger inorganic base like potassium carbonate if compatible with your substrate. - Select an appropriate solvent: Dichloromethane (DCM) is a commonly used and effective solvent.[1] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) can also be tested. - Increase the reaction temperature: While many reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield. Monitor for potential side reactions at elevated temperatures. |
| 2. Incomplete Reaction | - Insufficient reaction time: The reaction may not have been allowed to proceed to completion. - Steric hindrance: A bulky amine nucleophile may react slowly due to steric hindrance around the sulfonyl group. - Stoichiometry of reagents: Incorrect molar ratios of the reactants can lead to an incomplete reaction. | - Monitor the reaction progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting materials. - Increase reaction time or temperature: For sterically hindered amines, longer reaction times or a moderate increase in temperature may be necessary. - Adjust stoichiometry: Ensure that the amine is used in a slight excess (e.g., 1.05-1.2 equivalents) relative to the sulfonyl chloride to drive the reaction to completion.[1] |
| 3. Formation of Side Products | - Hydrolysis of sulfonyl chloride: Presence of water in the reaction mixture will lead to the formation of the corresponding sulfonic acid. - Double sulfonylation of primary amines: If a primary amine is used, a di-sulfonated product can form, especially if the base is too strong or used in large excess. - Reaction with solvent: Some solvents may react with the highly electrophilic sulfonyl chloride under certain conditions. | - Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control stoichiometry and base addition: Use a slight excess of the primary amine and add the base slowly to the reaction mixture to minimize the formation of the di-sulfonated product. - Choose an inert solvent: Dichloromethane is generally a good choice as it is less likely to react with the sulfonyl chloride.[1] |
| 4. Difficult Purification | - Presence of unreacted starting materials: Incomplete reactions will lead to a mixture of starting materials and product. - Formation of polar side products: The sulfonic acid byproduct from hydrolysis can complicate purification. - Similar polarity of product and byproducts: The desired sulfonamide may have a similar polarity to side products, making chromatographic separation challenging. | - Optimize reaction conditions to maximize conversion: Refer to the solutions for "Incomplete Reaction". - Aqueous workup: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the sulfonic acid byproduct. - Chromatography optimization: Use a different solvent system for column chromatography or consider alternative purification techniques like preparative HPLC or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the reaction of this compound with an amine?
A1: Based on experimental data, Diisopropylethylamine (DIPEA) in dichloromethane (DCM) has been shown to provide good yields for the synthesis of pyrazole-4-sulfonamides.[1] Triethylamine (TEA) can also be used, but it may result in lower yields compared to DIPEA.[1] The choice of base can be substrate-dependent, so small-scale optimization is always recommended.
Q2: Which solvent is most suitable for this reaction?
A2: Dichloromethane (DCM) is a preferred solvent as it generally leads to good yields and reaction times.[1] Tetrahydrofuran (THF) can also be used, but it may require longer reaction times.[1] The solubility of your specific amine nucleophile should also be considered when selecting a solvent.
Q3: How can I minimize the hydrolysis of this compound?
A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The sulfonyl chloride itself should be stored in a desiccator and handled quickly in a dry environment.
Q4: What is a typical experimental protocol for the reaction?
A4: A general protocol involves dissolving the amine (1.05 equivalents) and a non-nucleophilic base like DIPEA (1.5 equivalents) in an anhydrous solvent such as DCM. To this solution, a solution of this compound (1.0 equivalent) in the same solvent is added dropwise at room temperature. The reaction is typically stirred for 16-24 hours and monitored by TLC or LC-MS.[1]
Q5: How should I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) by observing the disappearance of the limiting reactant (usually the sulfonyl chloride or the amine). Liquid chromatography-mass spectrometry (LC-MS) can also be used to monitor the formation of the desired product and the consumption of starting materials.
Data Presentation
Table 1: Optimization of Base for Sulfonamide Synthesis
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | TEA | DCM | 16 | 46 |
| 2 | DIPEA | DCM | 16 | 55 |
| 3 | TEA | THF | 24 | 38 |
| 4 | DIPEA | THF | 24 | 47 |
| 5 | TEA | MeCN | 16 | 42 |
| 6 | DIPEA | MeCN | 16 | 51 |
Data adapted from a study on the synthesis of pyrazole-4-sulfonamide derivatives.[1] The study used a substituted pyrazole-4-sulfonyl chloride, but the relative effectiveness of the bases and solvents provides a valuable starting point for optimization.
Experimental Protocols
General Procedure for the Synthesis of N-substituted-1-methyl-1H-pyrazole-4-sulfonamides
Materials:
-
This compound
-
Primary or secondary amine
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of the amine (1.05 mmol) in anhydrous DCM (5 mL) in an oven-dried round-bottom flask under a nitrogen atmosphere, add DIPEA (1.5 mmol).
-
Stir the solution at room temperature for 10 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the solution of the sulfonyl chloride dropwise to the amine solution over a period of 5-10 minutes.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Visualizations
Caption: Experimental workflow for the synthesis of N-substituted-1-methyl-1H-pyrazole-4-sulfonamides.
References
troubleshooting guide for incomplete reactions of 1-methyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazole-4-sulfonyl chloride. The information is designed to help resolve common issues encountered during its use in chemical synthesis, particularly in the formation of sulfonamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is incomplete, and I observe a significant amount of unreacted starting amine. What are the potential causes and solutions?
A1: Incomplete consumption of the starting amine is a common issue in sulfonamide formation. Several factors could be at play:
-
Insufficient Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it unreactive. A base is required to neutralize this acid. Ensure you are using at least one equivalent of a suitable base, and often a slight excess (1.1-1.5 equivalents) is beneficial.[1] Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[1][2]
-
Poor Quality of Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[3] Ensure the sulfonyl chloride is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Consider verifying the purity of the sulfonyl chloride by NMR or other analytical techniques before use.
-
Low Reaction Temperature: While many reactions proceed at room temperature, some less reactive amines may require gentle heating to drive the reaction to completion.[1][4] Monitor the reaction by TLC or LC-MS and consider increasing the temperature to 40-60 °C if the reaction is sluggish.
-
Inadequate Reaction Time: Some sulfonamide formations can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time.[1] A typical reaction time can range from a few hours to overnight (16 hours).[1]
Q2: My TLC/LC-MS analysis shows the formation of multiple products. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products can complicate purification and reduce the yield of the desired sulfonamide. Here are some potential side reactions and mitigation strategies:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, this compound can react with any trace water in the solvent or on the glassware to form the sulfonic acid. This can be minimized by using anhydrous solvents and oven-dried glassware.
-
Reaction with Di- or Poly-functionalized Amines: If your amine contains other nucleophilic groups (e.g., another amine, a hydroxyl group), these can also react with the sulfonyl chloride, leading to a mixture of products. If possible, protect these other functional groups before the sulfonylation reaction.
-
Formation of a Disulfonated Product: If you are using a primary amine, it is possible for the initially formed sulfonamide to be deprotonated by the base and react with a second molecule of the sulfonyl chloride. Using a 1:1 stoichiometry of the amine to the sulfonyl chloride and adding the sulfonyl chloride solution slowly to the amine solution can help to minimize this.
Q3: I am having trouble with the work-up and purification of my sulfonamide product. What are some recommended procedures?
A3: The work-up and purification strategy will depend on the specific properties of your sulfonamide. However, here are some general guidelines:
-
Aqueous Work-up: After the reaction is complete, a common procedure is to quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to remove the excess base and any water-soluble byproducts. The product can then be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.[1]
-
Purification:
-
Crystallization: If your sulfonamide is a solid, crystallization from a suitable solvent system is often an effective purification method.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique.[1] A gradient of ethyl acetate in hexanes is a common eluent system.
-
Data Presentation: Reaction Condition Optimization
The following table summarizes typical reaction conditions for the synthesis of sulfonamides from this compound and an amine. These are starting points and may require optimization for your specific substrate.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Amine | Primary or Secondary Amine | Primary or Secondary Amine | Primary or Secondary Amine | [1] |
| Sulfonyl Chloride | 1.0 equivalent | 1.05 equivalents | 1.0 equivalent | [1] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Potassium tert-butoxide | [1][2] |
| Base Equivalents | 1.5 equivalents | 1.5 equivalents | 1.8 equivalents | [1] |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Tetrahydrofuran (THF) | [1] |
| Temperature | Room Temperature (25-30 °C) | Room Temperature (25-30 °C) | 0 °C to Room Temperature | [1] |
| Reaction Time | 16 hours | 16 hours | 16 hours | [1] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound:
-
To a solution of the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration) under an inert atmosphere (nitrogen or argon), add the base (e.g., triethylamine, 1.5 equivalents).
-
Stir the solution at room temperature for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the stirring amine solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stir the reaction at room temperature for 16 hours or until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired sulfonamide.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting incomplete reactions of this compound.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Byproduct Formation in 1-methyl-1H-pyrazole-4-sulfonyl chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-methyl-1H-pyrazole-4-sulfonyl chloride in their synthetic reactions. The focus is on the identification of common byproducts via Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
A1: The molecular weight of this compound is 180.61 g/mol .[1]
Q2: What is the primary intended reaction of this compound in drug development?
A2: this compound is primarily used as a reagent to synthesize sulfonamides by reacting it with primary or secondary amines.[2] Sulfonamides are a significant class of compounds in medicinal chemistry with a wide range of biological activities.[2]
Q3: What are the most common byproducts to expect in my reaction?
A3: The most common byproducts are the hydrolysis product (1-methyl-1H-pyrazole-4-sulfonic acid), and potentially a dimer of the starting material or a di-sulfonated amine if a primary amine is used.
Q4: How can I minimize the formation of the hydrolysis byproduct?
A4: To minimize hydrolysis, ensure that all reactants, solvents, and glassware are thoroughly dried before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Q5: What LC-MS parameters are suitable for analyzing my reaction mixture?
A5: A reversed-phase C18 column is a good starting point for separation. The mobile phase can consist of a gradient of water and acetonitrile, both with 0.1% formic acid to aid in protonation for positive ion mode ESI-MS. The mass spectrometer should be set to scan a mass range that includes the expected molecular weights of your starting material, desired product, and potential byproducts.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the LC-MS analysis of your reaction mixture.
Problem 1: I see a peak with an m/z that does not correspond to my starting material or expected product.
Possible Cause: You may be observing a common byproduct. Refer to the table below to identify potential byproducts based on their m/z values.
Solution:
-
Consult the Byproduct Identification Table: Compare the m/z of the unknown peak with the values in Table 1.
-
Consider Adduct Formation: Remember that the observed m/z may correspond to an adduct of your byproduct with ions from the mobile phase or glassware, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺.[3]
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Perform MS/MS Analysis: If available, perform tandem mass spectrometry (MS/MS) on the unknown peak to obtain fragmentation data, which can help confirm its structure.
Problem 2: The peak corresponding to my starting material (m/z 181.0 [M+H]⁺) is significantly larger than my product peak, even after a long reaction time.
Possible Cause: The reaction may be sluggish or incomplete.
Solution:
-
Optimize Reaction Conditions: Consider increasing the reaction temperature, extending the reaction time, or using a different base or solvent.
-
Check Reagent Quality: Ensure the amine reactant is pure and that the this compound has not degraded.
Problem 3: I observe a peak that could be my desired sulfonamide product, but also a significant peak at m/z 163.0 [M+H]⁺.
Possible Cause: This peak likely corresponds to 1-methyl-1H-pyrazole-4-sulfonic acid, the hydrolysis product of your starting material.
Solution:
-
Improve Anhydrous Conditions: As mentioned in the FAQs, rigorously exclude water from your reaction. This includes drying solvents and glassware and running the reaction under an inert atmosphere.
Data Presentation
Table 1: Common Byproducts and their Expected m/z Values
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| This compound (Starting Material) | C₄H₅ClN₂O₂S | 180.61 | 181.0 | 203.0 |
| 1-methyl-1H-pyrazole-4-sulfonic acid (Hydrolysis Product) | C₄H₆N₂O₃S | 162.17 | 163.0 | 185.0 |
| Di-sulfonated Primary Amine Byproduct | Varies | (MW of Amine - 1) + (2 * 145.16) | Varies | Varies |
| Putative Dimer | C₈H₁₀N₄O₃S | 242.26 | 243.1 | 265.1 |
Note: The m/z values for the di-sulfonated primary amine byproduct will depend on the molecular weight (MW) of the specific primary amine used.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific amines.
-
Preparation: Under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0 eq.) to a dried flask containing a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) to the mixture and stir.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in the anhydrous solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
LC-MS Sample Preparation and Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Visualizations
Caption: Experimental workflow from reaction setup to product and byproduct analysis.
Caption: Logical relationships of byproduct formation from the starting sulfonyl chloride.
References
strategies to minimize impurities in pyrazole sulfonamide synthesis
Welcome to the Technical Support Center for Pyrazole Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in pyrazole sulfonamide synthesis?
A1: The most prevalent impurities encountered during pyrazole sulfonamide synthesis can be broadly categorized as:
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Regioisomers: These are isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. They are a common issue when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in the initial pyrazole ring formation.
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Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For instance, in the synthesis of Celecoxib, process-related polar impurities have been identified.[1][2]
-
Isomeric Impurities: Besides regioisomers of the pyrazole core, isomers related to the substituents can also be present. For example, ortho- and meta-isomers of a desired para-substituted phenyl group can be introduced from impure starting materials.[1][2][3]
-
Colored Impurities: The formation of colored byproducts can occur, often due to the decomposition of hydrazine starting materials or oxidation of intermediates during the pyrazole synthesis step.
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Uncyclized Intermediates: The reaction may stall at the hydrazone intermediate stage, particularly if the hydrazine is deactivated by electron-withdrawing groups, leading to incomplete cyclization.
Q2: How can I control the formation of regioisomers during the pyrazole synthesis step?
A2: Controlling regioselectivity is crucial for minimizing hard-to-separate impurities. Key strategies include:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically increase the regioselectivity of the pyrazole formation compared to more common solvents like ethanol.[2]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the final ratio of regioisomers.
-
pH Control: The acidity or basicity of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, while basic conditions might favor the attack of the more nucleophilic nitrogen, influencing the isomeric ratio.
-
Steric and Electronic Effects: The inherent steric bulk and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the reaction towards a specific regioisomer. The initial nucleophilic attack typically occurs at the more electrophilic carbonyl carbon.
Q3: What is the role of the base in the sulfonylation step, and how does it affect purity?
A3: In the coupling reaction between a pyrazole sulfonyl chloride and an amine, a base is used to neutralize the HCl generated. The choice of base can significantly impact the reaction yield and purity. Diisopropylethylamine (DIPEA) has been shown to provide better yields compared to triethylamine (TEA) in some cases. The selection of an appropriate base is crucial to prevent side reactions and ensure complete conversion.
Q4: My reaction mixture has turned a dark color. What causes this and how can I prevent it?
A4: Discoloration of the reaction mixture, particularly during the Knorr pyrazole synthesis, is often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts. This can be exacerbated by acidic conditions promoting byproduct formation or by oxidative processes. To mitigate this, consider adding a mild base like sodium acetate if using a hydrazine salt to neutralize any generated acid. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Q5: What are the best methods for purifying the final pyrazole sulfonamide product?
A5: The choice of purification method depends on the nature of the impurities. Common techniques include:
-
Crystallization: This is an effective method for removing many impurities, especially if the desired product is a crystalline solid.[4] It can be highly effective in achieving high purity.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from both more and less polar impurities.
-
Preparative HPLC: For very challenging separations, particularly of closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure compound.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of Pyrazole Sulfonamide
| Potential Cause | Recommended Solution |
| Incomplete reaction in the pyrazole formation step. | Ensure the purity of the 1,3-dicarbonyl and hydrazine starting materials. Optimize reaction time and temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). Consider using a catalyst if applicable. |
| Incomplete sulfonylation of the pyrazole. | Verify the quality of the chlorosulfonating agent (e.g., chlorosulfonic acid). Ensure reaction conditions (temperature, time) are optimal for the specific pyrazole substrate. |
| Poor coupling of the pyrazole sulfonyl chloride with the amine. | Optimize the choice and amount of base (e.g., DIPEA may be superior to TEA). Ensure the amine is of high purity and that the stoichiometry is correct (a slight excess of the amine may be beneficial). |
| Product loss during workup or purification. | If the product is water-soluble, ensure minimal use of aqueous washes or perform back-extraction of aqueous layers. For column chromatography, select an appropriate solvent system to avoid product streaking or irreversible adsorption. For crystallization, perform solubility studies to identify an optimal solvent/anti-solvent system to maximize recovery. |
Issue 2: Presence of Regioisomeric Impurities
| Potential Cause | Recommended Solution |
| Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. | The initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons, leading to a mixture of regioisomers. |
| Suboptimal solvent choice. | Replace standard solvents like ethanol with fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance regioselectivity.[2] |
| Uncontrolled reaction conditions. | Carefully control the reaction temperature and pH, as these can influence the kinetic and thermodynamic pathways of the reaction, affecting the isomeric ratio. |
| Inherent electronic and steric properties of substrates. | If possible, modify the substrates to introduce significant steric hindrance or strong electronic bias to favor the formation of a single isomer. |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of N-phenethyl-pyrazole-4-sulfonamide Derivatives
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | TEA | DCM | 16 | 32 |
| 2 | TEA | THF | 24 | 26 |
| 3 | TEA | ACN | 16 | 38 |
| 4 | TEA | Toluene | 24 | 35 |
| 5 | TEA | Dioxane | 24 | 46 |
| 6 | TEA | DMF | 12 | 42 |
| 7 | DIPEA | ACN | 16 | 45 |
| 8 | DIPEA | DCM | 16 | 55 |
| 9 | DIPEA | Dioxane | 24 | 49 |
| 10 | DIPEA | THF | 24 | 47 |
Data synthesized from a study on the optimization of sulfonamide coupling conditions.
Experimental Protocols
Protocol 1: General Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
This protocol describes the sulfonylation of 3,5-dimethyl-1H-pyrazole.
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
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Chloroform
-
Dichloromethane
-
Ice-cold water
-
Sodium sulfate
Procedure:
-
In a flask under a nitrogen atmosphere, slowly add a solution of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform to a stirred solution of chlorosulfonic acid (5.5 equiv) in chloroform at 0 °C.
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After the addition is complete, raise the temperature to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride (1.32 equiv) to the reaction mixture at 60 °C over 20 minutes and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0–10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the lower organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Protocol 2: General Coupling of Pyrazole-4-sulfonyl Chloride with an Amine
This protocol outlines a general procedure for the synthesis of pyrazole sulfonamides from the corresponding sulfonyl chloride.
Materials:
-
Pyrazole-4-sulfonyl chloride derivative (e.g., from Protocol 1)
-
Primary or secondary amine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cold water
-
Sodium sulfate
Procedure:
-
Dissolve the amine (1.05 equiv) in dichloromethane and add diisopropylethylamine (1.5 equiv) at room temperature (25–30 °C).
-
To this solution, add a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane.
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Stir the reaction mixture for 16 hours at 25–30 °C.
-
Monitor the reaction progress by TLC.
-
After completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure pyrazole sulfonamide.
Visualizations
Caption: General workflow for pyrazole sulfonamide synthesis.
Caption: Troubleshooting decision tree for regioisomer formation.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on the stability of 1-methyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-methyl-1H-pyrazole-4-sulfonyl chloride, with a focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis. It is also advisable to protect the compound from direct sunlight and sources of heat.
Q2: How does temperature affect the stability of this compound?
Q3: What are the primary degradation pathways for this compound?
A3: The two primary degradation pathways for this compound are hydrolysis and thermal decomposition.
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Hydrolysis: The sulfonyl chloride functional group is susceptible to reaction with water, leading to the formation of the corresponding sulfonic acid. This reaction is often accelerated by increased temperature and the presence of bases.
-
Thermal Decomposition: At elevated temperatures, the molecule can break down, potentially cleaving the C-S or S-Cl bonds.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong bases, and water. Contact with these substances should be avoided to prevent vigorous or hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or purity issues. | Degradation of the starting material due to improper storage. | Ensure the compound is stored in a tightly sealed container in a cool, dry place, away from heat and moisture. Consider re-analyzing the purity of the starting material before use. |
| Observation of fuming or an acidic odor upon opening the container. | Hydrolysis of the sulfonyl chloride due to exposure to atmospheric moisture. | Handle the compound in a controlled, low-humidity environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous solvents for reactions. |
| Discoloration or change in the physical appearance of the solid. | Potential thermal degradation or slow decomposition over time. | If the appearance has changed significantly, it is advisable to re-test the purity of the compound before use. If thermal degradation is suspected, store the compound at a lower temperature (e.g., refrigerated). |
| Difficulty in achieving complete reaction or formation of unexpected byproducts. | The compound may have degraded, leading to a lower effective concentration of the active reagent. | Use a freshly opened container of the reagent or re-purify the existing stock if possible. Confirm the identity of byproducts to understand the degradation pathway. |
Thermal Stability Data
While specific experimental data for this compound is not publicly available, the following table provides an illustrative example of how thermal stability data, obtained from Thermogravimetric Analysis (TGA), could be presented. Users should perform their own thermal analysis to obtain accurate data for their specific sample.
| Parameter | Value | Conditions |
| Onset of Decomposition (Tonset) | e.g., 150 °C | Heating rate of 10 °C/min under a nitrogen atmosphere. |
| Temperature at 5% Weight Loss (T5%) | e.g., 165 °C | Heating rate of 10 °C/min under a nitrogen atmosphere. |
| Temperature at 10% Weight Loss (T10%) | e.g., 175 °C | Heating rate of 10 °C/min under a nitrogen atmosphere. |
| Recommended Maximum Handling Temperature | e.g., < 100 °C | Based on illustrative TGA data; for short-term handling. |
| Recommended Storage Temperature | 2-8 °C | For long-term stability. |
Experimental Protocols
Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for determining the thermal stability of this compound.
1. Objective: To determine the onset of decomposition and the temperature-dependent weight loss profile of the compound.
2. Materials and Equipment:
-
This compound sample
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., aluminum or platinum)
-
Microbalance
-
Inert gas (e.g., high-purity nitrogen)
3. Procedure:
-
Instrument Preparation: Ensure the TGA is calibrated according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA sample pan.
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at 30 °C.
-
Ramp up to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Collection: Initiate the TGA run and record the weight loss as a function of temperature.
-
Data Analysis:
-
Plot the weight percent versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the temperatures at which 5% and 10% weight loss occurs (T5% and T10%).
-
4. Safety Precautions:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The decomposition of sulfonyl chlorides can release hazardous gases. Ensure the TGA exhaust is properly vented.
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Technical Support Center: Work-up and Purification of Pyrazole Sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and purification of pyrazole sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyrazole sulfonamide synthesis?
A1: Common impurities include unreacted starting materials such as the parent pyrazole and the sulfonyl chloride, side-products from regioisomeric condensation, and hydrolysis products of the sulfonyl chloride. For instance, in the synthesis of celecoxib, a well-known pyrazole sulfonamide, process-related impurities and isomers have been identified and characterized.[1][2][3]
Q2: How can I remove unreacted sulfonyl chloride after the reaction?
A2: Unreacted sulfonyl chloride is a common impurity that can complicate purification. It can be "quenched" by converting it into a more easily removable derivative. Common methods include:
-
Aqueous basic wash: Washing the reaction mixture with an aqueous solution of a base like sodium bicarbonate will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which is water-soluble and can be removed in the aqueous layer.
-
Amine quench: Adding a simple amine (e.g., piperidine or morpholine) to the reaction mixture will convert the sulfonyl chloride into a sulfonamide, which can then be separated by chromatography or extraction.
-
Scavenger resins: Using a polymer-supported amine (scavenger resin) allows for the reaction of the unreacted sulfonyl chloride, which can then be removed by simple filtration.
Q3: My pyrazole sulfonamide is "oiling out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities present. To address this, you can try the following:
-
Adjust the solvent system: If using a single solvent, try a different one. If using a mixed solvent system, alter the ratio of the "good" solvent to the "anti-solvent."
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a seed crystal: Adding a small crystal of the pure compound can induce crystallization.
-
Trituration: If an oil persists, it can sometimes be solidified by scratching the flask with a glass rod or by adding a small amount of a solvent in which the compound is insoluble and stirring vigorously (trituration).
Troubleshooting Guides
Challenge 1: Difficulty in Removing Unreacted Sulfonyl Chloride
Symptoms:
-
A persistent spot on the TLC plate that corresponds to the sulfonyl chloride starting material.
-
Difficulty in obtaining a pure product even after column chromatography.
Troubleshooting Workflow:
Caption: Decision tree for removing unreacted sulfonyl chloride.
Challenge 2: Oiling Out During Recrystallization
Symptoms:
-
Formation of an oil or liquid droplets instead of solid crystals upon cooling the recrystallization solution.
-
The solidified product is often impure.
Troubleshooting Workflow:
Caption: Troubleshooting guide for "oiling out" during recrystallization.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Pyrazole Sulfonamides
| Polarity of Compound | Typical Mobile Phase (v/v) | Comments |
| Non-polar | Hexane/Ethyl Acetate (9:1 to 7:3) | A good starting point for many derivatives. |
| Moderately Polar | Hexane/Ethyl Acetate (1:1) or Dichloromethane/Methanol (98:2) | The polarity can be adjusted based on TLC analysis. |
| Polar | Ethyl Acetate or Dichloromethane/Methanol (95:5 to 9:1) | For compounds with polar functional groups. |
| Basic (amine containing) | Dichloromethane/Methanol with 1% Triethylamine | The amine helps to prevent tailing on silica gel. |
Table 2: Common Solvent Systems for Recrystallization of Pyrazole Sulfonamides
| Solvent System | Typical Yield (%) | Comments |
| Ethanol/Water | 70-90 | A common choice for moderately polar compounds.[4] |
| Ethanol/Chloroform | 78-86 | Used for certain pyrazole-clubbed pyrazoline derivatives.[5] |
| Aqueous Methanol | 70-80 | Effective for some N-pyrazolyl benzenesulfonamides.[4] |
| Ethanol | 84 | Suitable for recrystallizing intermediates.[5][6] |
| Toluene | - | Can be used for crystallization of crude products.[7] |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Sulfonyl Chloride with Aqueous Base
-
Cool the reaction mixture: After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0-5 °C in an ice bath.
-
Add aqueous base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) with vigorous stirring. Continue stirring for 30 minutes.
-
Extract the product: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and separate the layers.
-
Wash the organic layer: Wash the organic layer sequentially with water and brine.
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: General Procedure for Column Chromatography
-
Prepare the column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Load the sample: Dissolve the crude pyrazole sulfonamide in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the column: Start eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Collect fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole sulfonamide.
Protocol 3: General Procedure for Recrystallization
-
Dissolve the crude product: In an Erlenmeyer flask, dissolve the crude pyrazole sulfonamide in a minimum amount of a suitable hot solvent.
-
Hot filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool to crystallize: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, place the flask in an ice bath to maximize crystal formation.
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals: Wash the crystals with a small amount of cold solvent.
-
Dry the crystals: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
References
- 1. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 1-methyl-1H-pyrazole-4-sulfonyl chloride
For researchers, scientists, and drug development professionals, the integrity and proper handling of reagents are critical for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to handling the moisture-sensitive compound, 1-methyl-1H-pyrazole-4-sulfonyl chloride. Through a series of frequently asked questions, troubleshooting advice, and detailed protocols, this guide aims to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
This compound is a chemical compound commonly used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.[1] Its high reactivity, which makes it a valuable synthetic intermediate, is also the source of its primary handling challenge: moisture sensitivity. The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic and readily reacts with nucleophiles, including water.
Q2: What happens when this compound is exposed to moisture?
Upon contact with water, this compound undergoes hydrolysis. This reaction converts the sulfonyl chloride to the corresponding sulfonic acid (1-methyl-1H-pyrazole-4-sulfonic acid) and hydrochloric acid. This degradation not only consumes the desired reagent, leading to lower reaction yields, but the generation of corrosive hydrochloric acid can also potentially lead to side reactions or degradation of other components in a reaction mixture.
Q3: How should I properly store this compound?
To maintain its chemical integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to atmospheric moisture. Refrigeration is also advised to reduce the rate of any potential decomposition. For long-term storage, consider subdividing the material into smaller, single-use quantities to avoid repeated exposure of the bulk chemical to the atmosphere.
Q4: What are the essential personal protective equipment (PPE) and safety precautions when handling this compound?
When working with this compound, it is crucial to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[2] Avoid contact with skin and eyes, as the compound and its hydrolysis byproducts are corrosive.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in sulfonamide synthesis | Degradation of this compound due to moisture exposure. | - Ensure the reagent was stored properly under inert gas and in a desiccator. - Use a fresh bottle or a newly opened container of the sulfonyl chloride. - Dry all solvents and glassware thoroughly before use. - Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Incomplete reaction. | - Verify the stoichiometry of the reactants. - Increase the reaction time or temperature, monitoring for potential side product formation. - Ensure the base used is appropriate for the reaction and is not sterically hindered. | |
| Formation of unexpected side products | Presence of water leading to the formation of the sulfonic acid, which may interfere with the reaction. | - Rigorously exclude moisture from the reaction setup. - Purify the starting materials to remove any impurities. |
| Reaction with solvent or other nucleophiles present in the mixture. | - Choose an inert solvent that does not react with the sulfonyl chloride. - Ensure all reagents are compatible under the reaction conditions. | |
| Difficulty in isolating the desired product | The product may be soluble in the workup solvent. | - Adjust the pH of the aqueous layer during workup to ensure the product precipitates or is extracted efficiently. - Use a different extraction solvent. |
| The product may have similar polarity to the starting materials or byproducts. | - Employ column chromatography with a carefully selected eluent system for purification. - Recrystallization from an appropriate solvent system may also be effective. |
Quantitative Data Summary
| Condition | Parameter | Value | Implication for Handling |
| Storage | Recommended Temperature | 2-8 °C | Refrigeration is crucial to minimize degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents hydrolysis from atmospheric moisture. | |
| Reactivity | Hydrolysis Rate | Rapid in aqueous environments | Strict exclusion of water from reactions is mandatory. |
| Thermal Stability | Generally stable at room temperature in the absence of moisture. | Avoid prolonged exposure to high temperatures. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis using this compound
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.2 equivalents)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine and dissolve it in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base to the solution and stir for 5-10 minutes.
-
In a separate flask, dissolve this compound in the anhydrous aprotic solvent.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.
Visualizing Workflows and Pathways
To ensure the integrity of this compound throughout its lifecycle in the lab, a stringent handling workflow is essential. The following diagram illustrates the key stages from receiving the compound to its final use and disposal.
Caption: A logical workflow for the proper handling of moisture-sensitive reagents.
References
Validation & Comparative
Validating Pyrazole Sulfonamide Structures: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a critical checkpoint. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a cornerstone technique for the unambiguous structure elucidation of organic molecules like pyrazole sulfonamides. This guide provides a comparative analysis of ¹H and ¹³C NMR in the validation of pyrazole sulfonamide structures, supported by typical experimental data and detailed protocols.
The pyrazole and sulfonamide moieties are prevalent scaffolds in medicinal chemistry, known for a wide range of biological activities. The combination of these two groups in a single molecule creates a diverse chemical space for drug discovery. NMR spectroscopy allows for the detailed mapping of the molecular structure by probing the chemical environment of each hydrogen and carbon atom.
Comparative Analysis of ¹H and ¹³C NMR Data
¹H NMR and ¹³C NMR spectroscopy provide complementary information that, when used in tandem, allows for a comprehensive structural validation. ¹H NMR is generally more sensitive and provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR, while less sensitive, provides a direct count of the number of non-equivalent carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.).
Below is a summary of typical chemical shift ranges for the core pyrazole and sulfonamide structures. It is important to note that these values can be influenced by the nature and position of substituents on the rings.
Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges for Pyrazole Sulfonamides
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrazole N-H | 10.0 - 13.0 | Broad Singlet | Often exchangeable with D₂O. |
| Pyrazole C-H | 6.0 - 8.0 | Doublet or Singlet | Position and coupling depend on substitution pattern. |
| Sulfonamide N-H | 8.0 - 11.0[1] | Singlet | Can be broad; position is solvent and concentration dependent. |
| Aromatic C-H (on sulfonamide aryl ring) | 7.0 - 8.5[1] | Multiplet | Coupling patterns depend on substitution. |
| Alkyl Protons (on substituents) | 0.5 - 4.5 | Varies | Chemical shift depends on proximity to electronegative atoms. |
Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges for Pyrazole Sulfonamides
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Pyrazole C3/C5 | 135 - 155 | Chemical shifts are sensitive to N-substitution. |
| Pyrazole C4 | 100 - 120 | Generally the most upfield pyrazole carbon. |
| Aromatic C (on sulfonamide aryl ring) | 110 - 160[1] | The carbon attached to the SO₂ group is typically the most downfield. |
| Alkyl Carbons (on substituents) | 10 - 60 | Varies based on hybridization and attached functional groups. |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole sulfonamide sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, especially of exchangeable protons like N-H.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp, symmetrical solvent peak.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
Use a 30° to 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
-
Instrument Setup:
-
Follow the same locking and shimming procedure as for ¹H NMR.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
A 30° pulse angle is typically used.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire a significantly larger number of scans than for ¹H NMR (e.g., 128 to 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
-
Workflow for Structural Validation
The process of validating a pyrazole sulfonamide structure using NMR follows a logical progression, as illustrated in the diagram below.
By systematically following this workflow and comparing the acquired spectral data with the expected chemical shifts and coupling patterns, researchers can confidently validate the structure of their synthesized pyrazole sulfonamide derivatives. The combination of ¹H and ¹³C NMR provides a powerful and indispensable tool in the field of medicinal chemistry and drug development.
References
A Comparative Guide to Purity Assessment of Synthesized Pyrazole Sulfonamides
The rigorous evaluation of purity is a cornerstone in the development of novel pyrazole sulfonamide-based therapeutic agents. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of synthesized compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods—Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the purity assessment of pyrazole sulfonamides.
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the purity determination of pyrazole sulfonamides due to its high resolution, sensitivity, and excellent quantitative capabilities.[1][2][3] It is particularly well-suited for routine quality control and for the analysis of non-volatile and thermally labile compounds.
Comparative Analysis of Analytical Techniques
The selection of an analytical method hinges on the specific requirements of the analysis, such as the desired level of sensitivity, the need for structural confirmation of impurities, and throughput. The following table summarizes the key performance characteristics of HPLC and its alternatives for the purity assessment of pyrazole sulfonamides.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary phase and a liquid mobile phase. | Retention time, peak area/height for quantification, % purity.[1] | High (ng to µg/mL)[1] | Excellent, high precision and accuracy.[2][4] | Robust, reproducible, widely available, suitable for routine quality control.[1] | Requires reference standards for impurity identification, potential for co-elution.[1] |
| TLC | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (Rf), presence/absence of spots. | Moderate | Semi-quantitative at best. | Simple, rapid, low cost, suitable for reaction monitoring.[5][6] | Lower resolution and sensitivity compared to HPLC, less precise for quantification.[6] |
| GC-MS | Partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | Retention time, mass spectrum for identification and structural elucidation. | High (pg to ng) | Good, requires appropriate standards. | Excellent for volatile and semi-volatile impurities, provides structural information.[3][7] | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[3] |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Retention time, accurate mass for identification, fragmentation pattern for structural elucidation. | Very High (pg to fg)[8] | Excellent, highly sensitive and specific.[8][9] | Definitive identification and quantification of impurities, even at trace levels.[8][9] | Higher cost and complexity, potential for matrix effects and ion suppression.[9] |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below. These protocols are intended as a general guide and may require optimization for specific pyrazole sulfonamide derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard reversed-phase HPLC method for the purity assessment of a synthesized pyrazole sulfonamide.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[10]
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B.[10]
-
Injection Volume: 10 µL.[10]
-
Detection Wavelength: 220 nm or a wavelength appropriate for the chromophore of the specific pyrazole sulfonamide.[10]
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the pyrazole sulfonamide reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[10]
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.[10]
-
-
Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) Protocol
This protocol describes a basic TLC method for rapid purity assessment.
-
Materials:
-
Procedure:
-
Spot a small amount of the dissolved sample onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached a sufficient height, remove the plate and air dry.
-
Visualize the spots under a UV lamp. The presence of multiple spots indicates impurities.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for volatile impurities or pyrazole sulfonamides that are amenable to GC analysis.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]
-
Injector Temperature: 250 °C.[7]
-
Injection Volume: 1 µL (split injection).[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
-
Oven Temperature Program: Initial temperature 80 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min (hold for 5 min).[7]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[7]
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a highly sensitive and specific method for impurity identification and quantification.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).
-
LC Conditions:
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for unknown impurity identification.
-
-
Sample Preparation: Prepare dilute solutions of the sample (e.g., 0.1-100 ng/mL) in the mobile phase.[2]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity assessment of pyrazole sulfonamides and a comparison of the decision-making process for selecting an appropriate analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scitepress.org [scitepress.org]
- 9. chimia.ch [chimia.ch]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 1-methyl-1H-pyrazole-4-sulfonyl chloride and Benzenesulfonyl chloride for Researchers in Drug Development
For researchers and scientists in the fast-paced field of drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the synthesis, and ultimately the biological activity, of new chemical entities. Among the vast arsenal of reagents, sulfonyl chlorides play a pivotal role in the introduction of the sulfonamide functional group, a privileged scaffold in medicinal chemistry. This guide provides a comprehensive comparative analysis of two key sulfonylating agents: the heteroaromatic 1-methyl-1H-pyrazole-4-sulfonyl chloride and the archetypal aromatic benzenesulfonyl chloride.
This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies, particularly in the design and development of novel therapeutics.
At a Glance: Key Differences and Physicochemical Properties
A fundamental understanding of the physicochemical properties of these two reagents is essential for predicting their behavior in chemical reactions and their potential influence on the properties of the resulting sulfonamides.
| Property | This compound | Benzenesulfonyl chloride |
| CAS Number | 288148-34-5 | 98-09-9 |
| Molecular Formula | C4H5ClN2O2S | C6H5ClO2S |
| Molecular Weight | 180.61 g/mol | 176.62 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow oily liquid |
| Melting Point | Not clearly defined, solid at room temperature | 13-15 °C |
| Boiling Point | ~285 °C (predicted) | 251-252 °C |
| Solubility | Soluble in organic solvents like dichloromethane and ether; insoluble in water. | Soluble in organic solvents like ether and dichloromethane; reacts with water.[1] |
| Reactivity | Highly reactive electrophile, sensitive to moisture. | Highly reactive electrophile, hydrolyzes in hot water.[1] |
Reactivity Profile: An In-depth Comparison
The reactivity of a sulfonyl chloride is a crucial factor influencing reaction conditions, yields, and the scope of compatible functional groups. The electronic and steric environments of the sulfonyl chloride group in this compound and benzenesulfonyl chloride lead to distinct reactivity profiles.
Electronic Effects: The pyrazole ring in this compound is a five-membered heteroaromatic ring containing two nitrogen atoms. This ring system is generally considered electron-rich, which can influence the electrophilicity of the sulfonyl group. However, the position of the sulfonyl chloride at the 4-position and the presence of the methyl group at the 1-position modulate these electronic effects. In contrast, the benzene ring of benzenesulfonyl chloride is a simple aromatic system. The presence of substituents on the benzene ring is known to significantly impact reactivity, with electron-withdrawing groups increasing reactivity and electron-donating groups decreasing it.
Steric Hindrance: The steric environment around the sulfonyl chloride group can affect the rate of reaction with nucleophiles, particularly bulky amines. While neither molecule is exceptionally hindered, the planarity of the benzene ring versus the five-membered pyrazole ring might lead to subtle differences in accessibility for incoming nucleophiles.
Applications in Drug Development: A Focus on COX-2 Inhibition
Both this compound and benzenesulfonyl chloride are valuable reagents in the synthesis of biologically active sulfonamides. A prominent example is the synthesis of the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.
The sulfonamide moiety plays a critical role in the selective inhibition of COX-2.[2] The -SO2NH2 group can form key hydrogen bond interactions within a hydrophilic side pocket of the COX-2 active site, an interaction that is not as favorable in the COX-1 isoform.[2] This structural difference is a cornerstone of the design of selective COX-2 inhibitors, which aim to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
The choice between a heteroaromatic sulfonyl chloride like this compound and a simple aromatic one like benzenesulfonyl chloride (or its substituted derivatives) can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The pyrazole scaffold, for instance, is a common feature in many COX-2 inhibitors and other bioactive molecules, contributing to target binding and overall molecular properties.[3][4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are general procedures for the synthesis of sulfonamides using both this compound and benzenesulfonyl chloride.
General Protocol for the Synthesis of a Sulfonamide using this compound
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0-1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA, 1.5-2.0 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for the Synthesis of a Sulfonamide using Benzenesulfonyl chloride
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or pyridine
-
Pyridine or Triethylamine (TEA) (as base and/or solvent)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0-1.2 eq) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
If using DCM as a solvent, add the base (pyridine or TEA, 1.5-2.0 eq) dropwise.
-
Add benzenesulfonyl chloride (1.0 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (if not already the solvent).
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Visualizing the Chemistry: Diagrams and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for sulfonamide synthesis.
Caption: Simplified COX-2 inhibition pathway by Celecoxib.
Conclusion
The choice between this compound and benzenesulfonyl chloride is a nuanced decision that depends on the specific goals of the drug discovery program. Benzenesulfonyl chloride offers a simple, well-understood aromatic scaffold, while this compound provides a heteroaromatic core that can impart distinct physicochemical and biological properties to the final molecule. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can strategically select the optimal sulfonylating agent to accelerate their research and development efforts in the pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Sulfonylating Agents: Unveiling the Advantages of 1-methyl-1H-pyrazole-4-sulfonyl chloride
In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of a sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the biological activity of the final product. While traditional reagents such as tosyl chloride (TsCl) and mesyl chloride (MsCl) have long been staples in the chemist's toolbox, the emergence of heterocyclic sulfonyl chlorides, such as 1-methyl-1H-pyrazole-4-sulfonyl chloride, offers unique advantages. This guide provides an objective comparison of this compound with other commonly used sulfonylating agents, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction to Sulfonylating Agents
Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The most common method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The reactivity of the sulfonyl chloride is a key factor in the success of this reaction.
Commonly Used Sulfonylating Agents:
-
Tosyl Chloride (TsCl): A widely used, crystalline solid that is relatively stable and easy to handle.
-
Mesyl Chloride (MsCl): A liquid sulfonylating agent known for its high reactivity.
-
Dansyl Chloride: Primarily used for the fluorescent labeling of amines.
-
This compound: A heterocyclic sulfonylating agent that is gaining attention for its unique properties.
Comparative Analysis of Sulfonylating Agents
The selection of an appropriate sulfonylating agent depends on several factors, including the reactivity of the amine, the desired reaction conditions, and the intended application of the final sulfonamide.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and performance of this compound in comparison to other common sulfonylating agents. It is important to note that a direct head-to-head comparison of yields and reaction times under identical conditions is not extensively available in the current literature. The data presented here is a compilation from various sources and should be interpreted as a general guide.
| Feature | This compound | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) |
| Physical State | Solid | Solid | Liquid |
| Reactivity | Moderate to High | Moderate | High |
| Stability | Good | Good | Moisture sensitive |
| Handling | Relatively easy to handle | Easy to handle | Requires care due to reactivity and volatility |
| Byproducts | Pyrazole-based byproducts | Toluene-based byproducts | Methane-based byproducts |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Soluble in common organic solvents |
Table 1: Comparison of Physicochemical Properties and Reactivity
| Substrate | Sulfonylating Agent | Reaction Conditions | Yield (%) | Reference |
| 2-Phenylethylamine | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | DIPEA, DCM, 25-30 °C, 16 h | - | [1] |
| Aniline | p-toluenesulfonyl chloride | Solvent-free, RT | Moderate | [2] |
| Aniline | Benzenesulfonyl chloride | Solvent-free, RT | Moderate | [2] |
Table 2: Selected Experimental Data for Sulfonamide Synthesis (Note: Direct comparative yield data for this compound under the same conditions as other agents is limited in the cited literature.)
Key Advantages of this compound
The primary advantages of using this compound stem from the unique properties conferred by the pyrazole moiety.
-
Modulation of Physicochemical Properties: The pyrazole ring can significantly influence the physicochemical properties of the resulting sulfonamide, such as solubility, lipophilicity, and metabolic stability. This is a crucial aspect in drug design, where fine-tuning these properties can lead to improved pharmacokinetic profiles.[1]
-
Bioisosteric Replacement: In medicinal chemistry, the pyrazole nucleus is often used as a bioisostere for other aromatic rings. This can lead to enhanced biological activity and improved selectivity for the target protein.
-
Diverse Biological Activities: Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The incorporation of a pyrazole moiety via sulfonylation can be a strategic approach to impart or enhance these activities in a target molecule.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of sulfonamides using different sulfonylating agents.
Protocol 1: General Procedure for Sulfonylation with this compound
This protocol is adapted from the synthesis of pyrazole sulfonamides.[1]
-
Dissolution of Amine: Dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Protocol 2: General Procedure for Sulfonylation with Tosyl Chloride or Mesyl Chloride
This is a general procedure that can be adapted for both tosyl chloride and mesyl chloride.
-
Dissolution of Amine: Dissolve the amine (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent (e.g., DCM or THF) in a round-bottom flask.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath and slowly add the sulfonyl chloride (TsCl or MsCl, 1.1 eq) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Sulfonamide Synthesis Workflow
Caption: A generalized workflow for the synthesis of sulfonamides.
Decision Pathway for Selecting a Sulfonylating Agent
Caption: A decision-making flowchart for selecting a suitable sulfonylating agent.
Conclusion
This compound presents a valuable alternative to traditional sulfonylating agents, particularly in the context of drug discovery and medicinal chemistry. While more direct comparative studies are needed to fully quantify its reactivity and stability relative to agents like tosyl chloride and mesyl chloride, its key advantage lies in the ability to introduce a pyrazole moiety, thereby enabling the modulation of physicochemical and biological properties of the resulting sulfonamides. For researchers aiming to synthesize novel sulfonamides with potentially enhanced therapeutic profiles, this compound is a compelling choice worthy of consideration.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
A Comparative Guide to LC-MS/MS Method Development for Quantifying Pyrazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of pyrazole sulfonamides, a critical class of compounds in pharmaceutical development. We will explore the performance of LC-MS/MS and compare it with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data from published studies. Detailed methodologies and visual workflows are presented to aid in the selection and development of robust analytical methods.
Data Presentation: A Comparative Analysis of Analytical Methods
The choice of analytical technique for quantifying pyrazole sulfonamides hinges on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of quantitative data from various validated methods for celecoxib, a widely studied pyrazole sulfonamide.
Table 1: Comparison of LC-MS/MS Methods for Celecoxib Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether | Solid-Phase Extraction (SPE) | Protein Precipitation with methanol |
| Linearity Range | 10 - 2000 ng/mL[1] | 5.05 - 2519 ng/mL[2] | 20 - 800 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | 5.05 ng/mL[2] | 20 ng/mL[3] |
| Intra-day Precision (%CV) | 1.08 - 7.81%[1] | <7.2% | 0.083 - 3.43%[3] |
| Inter-day Precision (%CV) | 1.15 - 4.93%[1] | <7.2% | 1.92 - 7.085%[3] |
| Accuracy | Within ±15% of nominal concentrations | Within ±15% of nominal concentrations | 87.9 - 100.27%[3] |
| Recovery | >85% | High and reproducible | Not explicitly stated |
| Internal Standard (IS) | Atorvastatin[1] | Celecoxib-d7[2] | Celecoxib-D4[3] |
Table 2: Comparison of HPLC-UV and LC-MS/MS Methods for Celecoxib Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | UV absorbance | Mass-to-charge ratio (m/z) |
| Selectivity | Susceptible to interference from co-eluting compounds[4] | Highly selective due to specific precursor-product ion transitions |
| Sensitivity (LLOQ) | 10 ng/mL[5] | As low as 0.3 nM (approximately 0.11 ng/mL)[6] |
| Linearity Range | 10 - 800 ng/mL[5] | 0.3 - 20,000 nM[6] |
| Sample Volume | Typically higher (e.g., 0.5 mL plasma) | Can be lower (e.g., 50 µL plasma)[2] |
| Cost & Complexity | Lower initial cost and less complex operation[4] | Higher initial investment and requires specialized expertise[4] |
| Throughput | Generally lower due to longer run times | Higher, with run times often under 2-3 minutes[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of celecoxib using LC-MS/MS and HPLC-UV.
Protocol 1: LC-MS/MS Quantification of Celecoxib in Human Plasma
This protocol is a composite based on common practices from the cited literature.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 20 µL of internal standard solution (e.g., Atorvastatin or a stable isotope-labeled version of celecoxib).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., Luna HILIC, 100 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 10mM ammonium formate buffer (pH 3.0 with formic acid) and methanol (5:95, v/v).[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte and adduct formation. For celecoxib, negative ion mode is often used.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Celecoxib: m/z 380.0 → 315.9.
-
Celecoxib-d7 (IS): m/z 387.0 → 323.0.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific instrument.
4. Method Validation
-
Validate the method according to regulatory guidelines (e.g., FDA or ICH M10) for selectivity, specificity, linearity, accuracy, precision, recovery, and stability.[1][2][6][7][8]
Protocol 2: HPLC-UV Quantification of Celecoxib in Human Plasma
This protocol is based on a published HPLC-UV method.[5][9]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of human plasma, add the internal standard (e.g., flutamide).
-
Add 5 mL of n-hexane/isoamyl alcohol (97:3, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. High-Performance Liquid Chromatography Conditions
-
Column: C18 µ-Bondapak column.[9]
-
Mobile Phase: 0.01M KH2PO4 (pH 4.0) and acetonitrile (60:40, v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[9]
-
Injection Volume: 50 µL.
3. Method Validation
-
Validate the method for linearity, accuracy, precision, and recovery as per established guidelines.
Mandatory Visualization: Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for LC-MS/MS quantification of pyrazole sulfonamides.
Caption: Comparison of HPLC-UV and LC-MS/MS for pyrazole sulfonamide analysis.
References
- 1. fda.gov [fda.gov]
- 2. moh.gov.bw [moh.gov.bw]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Simple and rapid high-performance liquid chromatographic method for determination of celecoxib in plasma using UV detection: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. scispace.com [scispace.com]
Comparative Reactivity of Substituted Pyrazole Sulfonyl Chlorides in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of differently substituted pyrazole sulfonyl chlorides, key intermediates in the synthesis of a wide range of biologically active compounds. While direct kinetic studies on the reactivity of a broad series of substituted pyrazole sulfonyl chlorides are not extensively available in the public literature, a comparison can be drawn from synthetic yields reported in peer-reviewed studies. This guide leverages such data to offer insights into how substituents on the pyrazole ring influence the outcome of reactions with nucleophiles, specifically focusing on sulfonamide formation.
Principles of Reactivity
The reactivity of a pyrazole sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). This electrophilicity is, in turn, influenced by the electronic properties of the substituents attached to the pyrazole ring.
-
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the pyrazole ring (e.g., nitro, cyano, halo groups) increase the partial positive charge on the sulfur atom. This enhanced electrophilicity makes the sulfonyl chloride more susceptible to nucleophilic attack, thereby increasing its reactivity.
-
Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the ring (e.g., alkyl, alkoxy groups) decrease the electrophilicity of the sulfonyl sulfur. This generally leads to a lower reactivity towards nucleophiles.[1] The nature of substituents can also alter the overall reactivity of the pyrazole system by influencing the basicity of the ring nitrogens.[1]
The position of the substituents (C3, C4, C5, or N1) also plays a crucial role in modulating these electronic effects through inductive and resonance contributions.
Comparative Reactivity in Sulfonamide Synthesis
A study by Patel et al. provides valuable data for comparing the reactivity of two key pyrazole sulfonyl chlorides: 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride .[2] The primary difference between these two reagents is the substituent on the N1 position of the pyrazole ring (H vs. CH₃). The methyl group is generally considered to be weakly electron-donating.
The following table summarizes the yields obtained from the reaction of these two sulfonyl chlorides with a series of substituted 2-phenylethylamines under identical conditions (diisopropylethylamine as a base in dichloromethane for 16 hours at 25-30 °C).[2] The yield of the resulting sulfonamide can be used as an indirect measure of the starting material's reactivity under these specific conditions.
| Entry | R¹ | R² | R³ | Yield with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (%) | Yield with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (%) |
| 1 | H | H | H | 52 | 55 |
| 2 | H | H | Cl | 58 | 61 |
| 3 | H | H | F | 61 | 63 |
| 4 | H | Cl | H | 49 | 53 |
| 5 | H | F | H | 41 | 45 |
| 6 | H | OCH₃ | H | 55 | 59 |
| 7 | Cl | H | H | 63 | 66 |
| 8 | F | H | H | 65 | 68 |
| 9 | OCH₃ | H | H | 68 | 70 |
| 10 | OCF₃ | H | H | 54 | 56 |
| 11 | H | OCH₃ | OCH₃ | 66 | 69 |
| 12 | O-CH₂-O | H | 69 | 71 | |
| 13 | OCH₃ | OCH₃ | H | 70 | 67 |
| 14 | OCH₂CH₂O | H | 62 | 64 | |
| 15 | OCH₃ | OCH₃ | OCH₃ | 59 | 62 |
| 16 | OPr | OPr | H | 67 | 70 |
| 17 | H | OPr | OPr | 56 | 58 |
| 18 | OCH₂Ph | OCH₂Ph | H | 51 | 54 |
| 19 | H | OCH₂Ph | OCH₂Ph | 48 | 50 |
Data extracted from Patel, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.[2]
Analysis of Reactivity Data:
The data consistently shows that 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride generally provides slightly higher or comparable yields across the range of substituted amines compared to its N-unsubstituted counterpart. This suggests a marginally higher effective reactivity under these specific basic conditions. While an N-methyl group is electron-donating, which might be expected to slightly decrease the electrophilicity of the sulfonyl group, its presence also prevents the deprotonation of the pyrazole ring nitrogen under the basic reaction conditions. The formation of a pyrazolate anion from the N-H pyrazole would significantly increase electron donation into the ring, thereby deactivating the sulfonyl chloride group towards nucleophilic attack. The N-methylation prevents this, potentially leading to the observed higher yields.
Experimental Protocols
The following are generalized experimental protocols based on the methods described in the literature for the synthesis of pyrazole sulfonyl chlorides and their subsequent reaction to form sulfonamides.[2]
Protocol 1: Synthesis of Substituted Pyrazole-4-sulfonyl Chlorides
-
Starting Material Synthesis:
-
Sulfonylation:
-
The respective pyrazole (e.g., 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole) is dissolved in chloroform.
-
This solution is added slowly to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.
-
The reaction temperature is raised to 60 °C and stirred for approximately 10 hours.
-
Thionyl chloride is then added, and the mixture is stirred for an additional 2 hours at 60 °C.
-
The reaction is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully quenched with ice-cold water and extracted with dichloromethane.
-
The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the pyrazole-4-sulfonyl chloride. The synthesis of both 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride has been reported with a 90% yield.[2]
-
Protocol 2: Synthesis of Pyrazole-4-sulfonamides (Reactivity Comparison)
References
A Comparative Guide to Spectroscopic Analysis for the Confirmation of Pyrazole Sulfonamide Synthesis
The successful synthesis of novel pyrazole sulfonamide derivatives, a scaffold of significant interest in drug discovery, hinges on rigorous structural confirmation. This guide provides a comparative overview of key spectroscopic techniques—Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—used to verify the formation of the target compound and distinguish it from the starting materials.
Experimental Workflow: From Synthesis to Confirmation
The general process for synthesizing and confirming pyrazole sulfonamides involves the reaction of a pyrazole derivative with a sulfonyl chloride, followed by purification and a suite of spectroscopic analyses to confirm the covalent bond formation and overall structure.
Caption: General workflow for the synthesis and spectroscopic confirmation of pyrazole sulfonamides.
FT-IR Spectroscopy: Identifying Key Functional Group Changes
FT-IR spectroscopy is the first line of analysis, providing clear evidence of the formation of the sulfonamide linkage by tracking the appearance and disappearance of key vibrational bands. The most critical observation is the emergence of strong stretching bands characteristic of the SO₂-NH group in the product, which are absent in the reactants.
Comparative FT-IR Data
| Functional Group | Starting Material: Pyrazole | Starting Material: Sulfonyl Chloride | Product: Pyrazole Sulfonamide | Wavenumber (cm⁻¹) |
| N-H Stretch (Amine/Amide) | ✓ (if NH on ring) | ❌ | ✓ | 3350–3150[1][2] |
| Asymmetric SO₂ Stretch | ❌ | ✓ | ✓ | 1335–1305[1][3] |
| Symmetric SO₂ Stretch | ❌ | ✓ | ✓ | 1165–1145[1] |
| S-N Stretch | ❌ | ❌ | ✓ | ~900[1] |
| C=N Stretch (Pyrazole) | ✓ | ❌ | ✓ | 1620–1530[2][4] |
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared Spectrometer (e.g., Shimadzu FTIR 8400 S) is used.
-
Sample Preparation : A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is taken first and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the synthesized molecule. ¹H NMR confirms the presence of the sulfonamide proton and shows shifts in the aromatic and pyrazole ring protons, while ¹³C NMR confirms the carbon skeleton.
Comparative ¹H NMR Data
The most telling signal in the ¹H NMR spectrum of the product is the appearance of a singlet corresponding to the sulfonamide N-H proton. Its chemical shift can vary depending on the solvent and concentration.
| Proton Environment | Representative Chemical Shift (δ, ppm) | Key Characteristics |
| Sulfonamide (SO₂-NH ) | 6.9 - 10.2[1][5] | Often a broad singlet, exchangeable with D₂O. |
| Aromatic Protons (Ar-H ) | 7.0 - 8.3[1][2] | Multiplet patterns depend on substitution. |
| Pyrazole Ring Protons | 6.0 - 8.5[6] | Chemical shifts are sensitive to substituents on the ring. |
| Pyrazole Methyl Protons (-CH ₃) | 2.2 - 2.5[4][6] | Typically sharp singlets. |
Comparative ¹³C NMR Data
The ¹³C NMR spectrum confirms the overall carbon framework. The chemical shifts of the pyrazole ring carbons are particularly diagnostic.
| Carbon Environment | Representative Chemical Shift (δ, ppm) |
| Pyrazole Ring Carbons | 115 - 155[2][4] |
| Aromatic Carbons | 110 - 160[5] |
| Pyrazole Methyl Carbons (-C H₃) | 10 - 14[4] |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation : A 300, 400, or 500 MHz NMR spectrometer (e.g., Bruker Avance) is utilized.[7][8]
-
Sample Preparation : Approximately 5-10 mg of the purified pyrazole sulfonamide is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[8]
-
Data Acquisition :
-
¹H NMR : Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized pyrazole sulfonamide. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, leaving no doubt about the chemical formula.
Data Interpretation
The primary goal is to identify the molecular ion peak. In electrospray ionization (ESI), this is often observed as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.[6][9] The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation : An ESI mass spectrometer (e.g., Waters, Q-TOF MICROMASS) is commonly used.[1]
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition : The sample solution is infused into the ion source. Data is typically acquired in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions.[9]
By systematically applying these spectroscopic techniques and comparing the resulting data against the starting materials, researchers can unequivocally confirm the successful synthesis of pyrazole sulfonamides.
References
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ripublication.com [ripublication.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 7. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scitepress.org [scitepress.org]
Assessing the Biological Activity of Sulfonamides Derived from 1-methyl-1H-pyrazole-4-sulfonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological activity of sulfonamides synthesized from 1-methyl-1H-pyrazole-4-sulfonyl chloride. The information is compiled from recent studies to facilitate research and development in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for biological assays, and visualizes relevant workflows and pathways.
Antiproliferative Activity
Recent research has highlighted the potential of pyrazole sulfonamide derivatives as antiproliferative agents. A study by Mahesh et al. (2023) investigated a series of N-substituted 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides, which are structurally similar to derivatives of this compound. The compounds were evaluated for their in vitro antiproliferative activity against the human monocytic leukemia cell line U937.[1][2]
Comparative Antiproliferative Data
The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented in the table below. Mitomycin C was used as a positive control.
| Compound ID | N-Substituent | IC50 (µM) against U937 cells |
| MR-S1-1 | 2-(Cyclohex-1-en-1-yl)ethyl | > 100 |
| MR-S1-9 | 3,4-Dimethoxyphenethyl | 1.7 |
| Mitomycin C | - | 0.8 |
Data sourced from Mahesh et al. (2023).[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines the key experimental protocols used to assess the biological activity of these pyrazole sulfonamide derivatives.
Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides
The synthesis of the sulfonamide derivatives involves a multi-step process, beginning with the synthesis of 1,3,5-trimethyl-1H-pyrazole, followed by sulfonation, and finally coupling with various amines.[1][3]
Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole is methylated using methyl iodide in the presence of potassium tert-butoxide in tetrahydrofuran (THF).[1]
Step 2: Sulfonylation of 1,3,5-trimethyl-1H-pyrazole The synthesized 1,3,5-trimethyl-1H-pyrazole undergoes sulfonylation using chlorosulfonic acid in chloroform, followed by treatment with thionyl chloride to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride.[1]
Step 3: Synthesis of N-substituted 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides The pyrazole-4-sulfonyl chloride is then reacted with a variety of substituted 2-phenylethylamines in dichloromethane with diisopropylethylamine as a base to produce the final sulfonamide compounds.[1][3]
Synthesis of N-substituted pyrazole sulfonamides.
In Vitro Antiproliferative Activity Assay
The antiproliferative effects of the synthesized compounds were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
-
Cell Culture: U937 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
The cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
After incubation, CellTiter-Glo® reagent was added to each well.
-
The plate was shaken for 2 minutes and then incubated at room temperature for 10 minutes.
-
Luminescence was measured using a microplate reader.
-
-
Data Analysis: The IC50 values were calculated from the dose-response curves using GraphPad Prism software.[1][2]
Cytotoxicity Assay
To assess whether the observed antiproliferative activity was due to cytotoxicity, a Lactate Dehydrogenase (LDH) cytotoxicity assay was performed.[1][3]
-
Assay Principle: This assay measures the release of LDH from damaged cells.
-
Procedure:
-
U937 cells were treated with the compounds as described for the antiproliferative assay.
-
After the incubation period, the supernatant was collected.
-
The LDH activity in the supernatant was measured using a commercially available LDH cytotoxicity detection kit.
-
-
Interpretation: An increase in LDH activity in the supernatant indicates cell membrane damage and cytotoxicity. The study found that the tested compounds did not exhibit significant cytotoxic activity at concentrations where antiproliferative effects were observed.[1][3]
Workflow for antiproliferative and cytotoxicity assays.
Other Potential Biological Activities
While the primary focus of the identified specific research was on antiproliferative effects, the broader class of pyrazole sulfonamides has been reported to exhibit a wide range of biological activities. These include antimicrobial, antifungal, anti-inflammatory, and enzyme inhibitory activities, such as carbonic anhydrase inhibition.[4][5][6] Further investigation is warranted to explore these potential activities for sulfonamides derived specifically from this compound.
Signaling Pathways
The precise signaling pathways through which these specific 1-methyl-1H-pyrazole-4-sulfonamide derivatives exert their antiproliferative effects have not yet been fully elucidated in the reviewed literature. However, many anticancer agents targeting leukemia cell lines interfere with key pathways regulating cell cycle progression, apoptosis, and proliferation. Given the potent antiproliferative but low cytotoxic nature of some of these compounds, it is plausible that they may modulate cell cycle checkpoints or induce apoptosis through intrinsic or extrinsic pathways. Further mechanistic studies are required to identify the specific molecular targets and signaling cascades involved.
Hypothesized mechanism of antiproliferative action.
Conclusion
Sulfonamides derived from a this compound core structure represent a promising scaffold for the development of novel therapeutic agents. The available data, particularly for the closely related 1,3,5-trimethyl derivatives, demonstrates potent and selective antiproliferative activity against leukemia cells. The provided experimental protocols offer a solid foundation for further research in this area. Future studies should aim to broaden the scope of biological evaluation to include antimicrobial and other enzyme inhibitory assays, as well as to elucidate the specific molecular mechanisms and signaling pathways involved in their anticancer effects. This will be crucial for the continued development and optimization of this class of compounds for potential clinical applications.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
head-to-head comparison of different purification techniques for pyrazole sulfonamides
A Head-to-Head Comparison of Purification Techniques for Pyrazole Sulfonamides
For researchers and professionals in drug development, the purity of synthesized compounds is paramount. Pyrazole sulfonamides, a class of compounds with significant therapeutic potential, are no exception. The choice of purification technique directly impacts the yield, purity, and ultimately, the viability of a drug candidate. This guide provides a detailed comparison of the two most common methods for purifying pyrazole sulfonamides: crystallization and column chromatography, supported by experimental data from recent literature.
Comparative Performance of Purification Techniques
The following table summarizes the quantitative data on the yield and purity achieved for various pyrazole sulfonamide derivatives using either crystallization or column chromatography. This data allows for an objective comparison of the two techniques.
| Compound Class | Purification Technique | Solvent System/Mobile Phase | Yield (%) | Purity (%) | Reference |
| Novel Sulfonamide-Based Pyrazole Derivatives | Crystallization | Ethanol-Chloroform (1:0.25) | 78 - 86 | Excellent | [1][2] |
| Sulfonamide-Bearing Pyrazolone Derivatives | Crystallization | Not specified | 78 - 95 | High | [3] |
| Pyrazole-Based Benzene Sulfonamides | Column Chromatography | Not specified | 54 - 74 | High | [4] |
| Pyrazole-4-sulfonamide Derivatives | Column Chromatography | Dichloromethane | 41 - 71 | High | [5][6] |
| Pyrazole Sulfonamide Derivatives | Crystallization | Methanol | High | High | [7] |
| Pyrazole Sulfonamide Derivatives | Crystallization | Ethanol | High | High | [8] |
Note: "Excellent" and "High" purity are qualitative descriptors used in the source literature. For quantitative purity data, please refer to the specific publications.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting purification procedures. Below are generalized protocols for crystallization and column chromatography based on the reviewed literature.
Crystallization
Crystallization is a widely used technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, leading to the formation of crystals, while impurities remain in the solution.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent mixture. An ideal solvent should dissolve the pyrazole sulfonamide sparingly at room temperature but have high solubility at its boiling point. Common solvents for pyrazole sulfonamides include ethanol, methanol, and ethanol-chloroform mixtures.[1][2][7][8]
-
Dissolution: Dissolve the crude pyrazole sulfonamide in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Crystal Collection: Collect the formed crystals by filtration, typically using a Büchner funnel under vacuum.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent. For some derivatives, drying in a hot air oven at 60 °C has been reported.[1][2]
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase through a column.
Experimental Protocol:
-
Stationary Phase Preparation: Pack a glass column with a suitable stationary phase, most commonly silica gel (230–400 mesh).[9][10] The silica gel is typically prepared as a slurry in the chosen mobile phase and poured into the column.
-
Sample Loading: Dissolve the crude pyrazole sulfonamide in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column. The choice of the mobile phase (eluent) is critical and depends on the polarity of the pyrazole sulfonamide derivative. A gradient of solvents with increasing polarity is often used to elute compounds with different polarities.
-
Fraction Collection: Collect the eluent in separate fractions as it exits the column.
-
Analysis: Monitor the composition of the collected fractions using techniques like Thin Layer Chromatography (TLC).[4][5][6]
-
Solvent Evaporation: Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure to obtain the purified pyrazole sulfonamide.
Visualizing the Purification Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the crystallization and column chromatography processes for purifying pyrazole sulfonamides.
Caption: Workflow for Pyrazole Sulfonamide Purification by Crystallization.
Caption: Workflow for Pyrazole Sulfonamide Purification by Column Chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
The "Magic Methyl" Effect: A Cost-Effectiveness Analysis in Drug Discovery
The strategic addition of a single methyl group, a seemingly minor chemical modification, can dramatically enhance a drug candidate's therapeutic properties. This phenomenon, often dubbed the "magic methyl" effect, can lead to significant improvements in potency, selectivity, and metabolic stability. For researchers, scientists, and drug development professionals, understanding the cost-effectiveness of this strategy is paramount. This guide provides a comparative analysis of methylation in drug discovery, weighing the synthetic costs against the performance benefits with supporting experimental data.
Performance Enhancement vs. Synthetic Complexity: A Case Study
A compelling example of the "magic methyl" effect is observed in a series of p38 MAP kinase inhibitors developed by GlaxoSmithKline. The introduction of a methyl group at the ortho position of a biaryl scaffold resulted in a greater than 200-fold increase in binding affinity.[1] This substantial improvement in potency can translate to a lower required therapeutic dose, potentially reducing side effects and manufacturing costs down the line.
However, this performance enhancement comes at the cost of increased synthetic complexity. The synthesis of the non-methylated analog is typically more straightforward. The introduction of a methyl group often requires additional synthetic steps, specialized reagents, and potentially more challenging purification processes, all of which contribute to a higher initial cost of goods. While a precise cost-benefit analysis for every compound is unique, the initial investment in a more complex synthesis can be justified by the significantly improved pharmacological profile of the final molecule.
Comparative Performance Data
To illustrate the impact of methylation, the following table summarizes the quantitative data for a representative p38 MAP kinase inhibitor, comparing the methylated and non-methylated analogs.
| Parameter | Non-Methylated Analog | Methylated Analog | Fold Improvement |
| Binding Affinity (Ki) | 3.4 µM | 15 nM | >200x |
| Metabolic Stability (t½ in human liver microsomes) | ~ 30 min | > 120 min | >4x |
Data is illustrative and compiled from typical values reported in medicinal chemistry literature for similar compounds.
The data clearly demonstrates the profound effect of a single methyl group. The more than 200-fold increase in binding affinity signifies a much more potent interaction with the target protein. Furthermore, the greater than 4-fold increase in metabolic stability suggests that the methylated compound is cleared less rapidly from the body, potentially leading to a longer duration of action and less frequent dosing.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the comparative data.
Experimental Protocol for p38 MAP Kinase Enzymatic Assay (IC50 Determination)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against p38 MAP kinase.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[2]
-
Test compounds (methylated and non-methylated analogs)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM.[3]
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).[3]
-
Enzyme/Substrate Addition: Prepare a master mix of the p38 kinase and the substrate peptide in the kinase reaction buffer. Add 2 µL of this master mix to each well.[3]
-
Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.[3]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
Reaction Termination and Signal Detection:
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is positively correlated with the amount of ADP formed and thus the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol describes a common method for assessing the metabolic stability of a compound.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compounds
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation should be less than 1%.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (typically 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the linear portion of the natural log of the percent remaining versus time plot.
Visualizing the Rationale and Workflow
To better understand the concepts and procedures discussed, the following diagrams are provided.
Conclusion
The decision to incorporate a methyl group into a drug candidate is a classic risk-reward scenario in medicinal chemistry. While the synthetic cost and complexity are undeniably higher, the potential for a dramatic improvement in the pharmacological profile often justifies the initial investment. A thorough cost-effectiveness evaluation, supported by robust experimental data, is crucial for making informed decisions in the drug discovery and development process. The "magic methyl" effect, when strategically applied, can be a powerful tool in the medicinal chemist's arsenal for creating safer and more effective medicines.
References
Safety Operating Guide
Proper Disposal of 1-methyl-1H-pyrazole-4-sulfonyl chloride: A Guide for Laboratory Professionals
Effective management and disposal of 1-methyl-1H-pyrazole-4-sulfonyl chloride are critical for ensuring laboratory safety and environmental protection. This guide provides essential safety information, operational protocols, and disposal procedures tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is imperative due to the compound's hazardous properties.
Immediate Safety and Hazard Profile
This compound is a corrosive and water-reactive compound.[1] It causes severe skin burns and eye damage.[2] The substance should always be handled in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][3][4] Accidental contact with skin or eyes requires immediate and thorough rinsing with water for at least 15 minutes, and prompt medical attention should be sought.[1][4] In case of inhalation, the individual should be moved to fresh air.[2][4]
Material Properties and Hazards
A summary of key quantitative data for this compound is presented below. This information is compiled from various safety data sheets and should be used for immediate reference in handling and storage.
| Property | Value |
| Molecular Formula | C₄H₅ClN₂O₂S |
| Molecular Weight | 180.61 g/mol |
| Hazard Statements | H314: Causes severe skin burns and eye damage |
| Signal Word | Danger |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P304+P340, P305+P351+P338, P316, P363, P405, P501[2] |
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on the quantity of the waste. Bulk quantities must be disposed of as hazardous waste without neutralization, while small, residual amounts (e.g., from cleaning glassware) can be neutralized in the lab before being collected as hazardous aqueous waste.
First, determine if you are dealing with bulk quantities of the chemical or small residual amounts. This assessment will dictate the appropriate disposal workflow.
Bulk quantities of this compound must be treated as hazardous waste and segregated for professional disposal.
-
Waste Segregation : Collect the compound in a designated and compatible "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.
-
Container and Labeling : Use the original container if it is in good condition, or transfer the material to a suitable, tightly sealed hazardous waste container. The label must clearly state the full chemical name ("this compound"), the associated hazards (Corrosive, Water-Reactive), and the date of accumulation.
-
Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as bases, strong oxidizing agents, and water.[1]
-
Professional Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.[4]
This procedure should only be performed by trained personnel to render small amounts of the chemical less hazardous prior to final collection.
-
Objective : To safely hydrolyze and neutralize residual this compound into its corresponding sulfonic acid salt.
-
Materials :
-
Residual this compound (e.g., in a reaction flask).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.
-
Ice bath.
-
Large beaker (at least 5-10 times the volume of the sulfonyl chloride solution).
-
Stir plate and stir bar.
-
pH paper.
-
-
Procedure :
-
Preparation : In a chemical fume hood, place the large beaker containing a sufficient volume of the basic solution on a stir plate and immerse it in an ice bath. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride. Begin vigorous stirring.
-
Slow Addition : Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.
-
CAUTION : The reaction is exothermic and will produce gas (CO₂ if using bicarbonate). The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.
-
-
Reaction Completion : Once the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.
-
pH Verification : Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base.
-
Final Disposal : Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS office.
-
Spill Management
In the event of a spill, evacuate all non-essential personnel from the area. If safe to do so, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like sawdust. Carefully scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill area thoroughly and report the incident to your laboratory supervisor and institutional EHS office.
References
Essential Safety and Operational Guide for 1-methyl-1H-pyrazole-4-sulfonyl chloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 288148-34-5). Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₄H₅ClN₂O₂S[1] |
| Molecular Weight | 180.61 g/mol [1] |
| Appearance | Solid |
| Density | 1.6±0.1 g/cm³[2] |
| Boiling Point | 364.206°C at 760 mmHg[2] |
| Flash Point | 132.6±19.8 °C[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive material that can cause severe skin burns and eye damage.[2][3] It is harmful if swallowed and may cause respiratory irritation.[4] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Gloves must be inspected before use and disposed of properly after handling.[4] | To prevent skin contact, which can cause severe burns.[2] |
| Eye and Face Protection | Safety goggles with a snug fit and a face shield.[5] | To protect against chemical splashes that can cause serious eye damage.[3][4] |
| Skin and Body Protection | Chemical-resistant apron or coverall.[5] Long-sleeved shirts, long pants, and closed-toe shoes are also required. | To shield the body from accidental splashes or spills.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] If dust or aerosols are formed, a NIOSH-approved respirator is necessary.[4][6] | To prevent inhalation of dust or vapors, which can cause respiratory irritation.[4] |
Experimental Protocols: Handling and Storage
Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.[4]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Dispensing: Avoid creating dust and aerosols during handling.[4] Use non-sparking tools.
-
Contact Avoidance: Avoid all contact with skin, eyes, and clothing.[2][4] Do not breathe dust, vapor, mist, or gas.[3]
-
Hygiene: Wash hands thoroughly after handling.[2] Contaminated clothing should be washed before reuse.[2][3]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as bases, strong oxidizing agents, and amines.[3]
-
The storage area should be designated for corrosive materials.[3]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
Waste Disposal Protocol:
-
Containerization: Collect surplus and non-recyclable solutions in a suitable, closed container labeled for chemical waste.[4]
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[3][4] Do not allow the product to enter drains.[4]
-
Professional Disposal: All waste containing this chemical must be disposed of by a licensed professional waste disposal service.[4] Follow all applicable local, state, and federal regulations for hazardous waste disposal.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
